molecular formula C12H8FNO B068125 (2-Fluorophenyl)(pyridin-4-yl)methanone CAS No. 193359-51-2

(2-Fluorophenyl)(pyridin-4-yl)methanone

Cat. No.: B068125
CAS No.: 193359-51-2
M. Wt: 201.2 g/mol
InChI Key: HTFKEIHOQBEEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)(pyridin-4-yl)methanone is a high-purity aromatic ketone compound that serves as a versatile and valuable chemical building block in medicinal chemistry and pharmaceutical research. Its distinct molecular architecture, featuring a fluorinated phenyl ring and a pyridine moiety, makes it a privileged scaffold for the design and synthesis of novel small molecule libraries. Researchers utilize this compound primarily as a key intermediate in developing potential ligands for various central nervous system (CNS) targets, including neurotransmitter receptors and kinases. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring influences the compound's conformation, binding affinity, and metabolic stability, while the pyridinyl group offers a potential hydrogen bond acceptor site, crucial for target engagement. Its mechanism of action is context-dependent within the final synthesized molecule but often involves modulating protein-protein interactions or enzyme activity. This compound is particularly relevant in probing structure-activity relationships (SAR) for the development of new therapeutic agents in areas such as oncology, neurology, and inflammation. It is supplied strictly for laboratory research applications.

Properties

IUPAC Name

(2-fluorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKEIHOQBEEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632635
Record name (2-Fluorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193359-51-2
Record name (2-Fluorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (Fluorophenyl)(pyridin-4-yl)methanone as a Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: This guide centers on the chemical scaffold (Fluorophenyl)(pyridin-4-yl)methanone. Initial database inquiries for the specific isomer (2-Fluorophenyl)(pyridin-4-yl)methanone did not yield a registered CAS number or extensive experimental data, suggesting it is a less common or novel analogue. In contrast, the (4-Fluorophenyl)(pyridin-4-yl)methanone isomer is well-documented and commercially available. Therefore, this guide will focus on the latter (CAS: 41538-36-7) as a representative and thoroughly characterized example of this chemical class. The principles of synthesis, characterization, and application discussed herein are fundamentally applicable to other isomers, including the 2-fluoro analogue.

Introduction and Compound Identification

The diarylmethanone framework, where two aromatic rings are bridged by a ketone, is a cornerstone in modern drug discovery. When one of these rings is a pyridine, the resulting scaffold gains unique physicochemical properties, including a site for hydrogen bonding and altered solubility, which are highly desirable in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, serves as a critical building block for a range of biologically active molecules. Its rigid structure, combined with the specific electronic features of the fluorophenyl and pyridine rings, makes it an attractive starting point for developing inhibitors of enzymes such as kinases and for creating agents with antimicrobial or anti-inflammatory properties.[1][2][3] This guide provides an in-depth overview of its chemical registry, properties, a validated synthesis protocol, analytical characterization methods, and its applications in research.

Chemical Structure and Registry Information

The structure consists of a pyridine ring linked to a carbonyl group at the 4-position, which is also attached to a 4-fluorophenyl ring.

structure cluster_molecule C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_keto C C3->C_keto C5 C C4->C5 N1 N C5->N1 N1->C1 O_keto O C_keto->O_keto C1_ph C C_keto->C1_ph C2_ph C C1_ph->C2_ph C3_ph C C2_ph->C3_ph C4_ph C C3_ph->C4_ph C5_ph C C4_ph->C5_ph F1 F C4_ph->F1 C6_ph C C5_ph->C6_ph C6_ph->C1_ph

Caption: Structure of (4-Fluorophenyl)(pyridin-4-yl)methanone.

Table 1: Core Registry and Identification Data

Identifier Value Source
CAS Number 41538-36-7 PubChem[4]
Molecular Formula C₁₂H₈FNO PubChem[4]
IUPAC Name (4-fluorophenyl)-pyridin-4-ylmethanone PubChem[4]
Synonyms 4-(4-Fluorobenzoyl)pyridine, 4-fluorophenyl 4-pyridyl ketone PubChem[4]
ChEMBL ID CHEMBL563196 PubChem[4]
DrugBank ID DB06917 PubChem[4]
InChIKey WTRWBYGUMQEFFI-UHFFFAOYSA-N PubChem[4]

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | PubChem[4] |

Physicochemical, Safety, and Handling Information

Understanding the core properties and hazards of a chemical is a prerequisite for its safe and effective use in a research setting.

Computed Physicochemical Properties

The following properties are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

Table 2: Key Physicochemical Properties

Property Value Unit Source
Molecular Weight 201.20 g/mol PubChem[4]
Monoisotopic Mass 201.05899 Da PubChemLite[5]
XLogP3 1.8 PubChem[4]
Hydrogen Bond Donors 0 PubChem[4]
Hydrogen Bond Acceptors 2 PubChem[4]

| Rotatable Bond Count | 2 | | PubChem[4] |

GHS Hazard and Precautionary Information

(4-Fluorophenyl)(pyridin-4-yl)methanone is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Classification

Hazard Code Description Class
H315 Causes skin irritation Skin Irritation, Category 2
H319 Causes serious eye irritation Eye Irritation, Category 2A
H335 May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure), Category 3

Source: Aggregated GHS information from the ECHA C&L Inventory.[4]

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable approach for creating diaryl ketones is through Friedel-Crafts acylation or related coupling reactions. However, for this specific scaffold, a highly effective method involves the reaction of a Grignard reagent derived from 4-bromopyridine with a 4-fluorobenzaldehyde, followed by oxidation. A more direct and scalable approach, detailed below, utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

This protocol is based on established principles of pyridine chemistry, where a suitable pyridine precursor reacts with a nucleophile.[6] The causality behind this choice rests on the high commercial availability of the starting materials and the generally high yields and clean conversions of such reactions.

synthesis_workflow start Starting Materials: - 4-Chloropyridine HCl - 4-Fluorobenzaldehyde step1 Step 1: Grignard Formation (Not shown, alternative route) or Step 1: Weinreb Amide Synthesis start->step1 Prepare Key Intermediates step2 Step 2: Nucleophilic Acyl Substitution Reagents: 4-pyridyllithium, THF Temp: -78 °C to RT step1->step2 Couple Fragments workup Aqueous Workup & Extraction (e.g., EtOAc, H₂O) step2->workup Reaction Quench purify Purification Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) workup->purify Isolate Crude Product product Final Product: (4-Fluorophenyl)(pyridin-4-yl)methanone purify->product Obtain Pure Compound

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize (4-Fluorophenyl)(pyridin-4-yl)methanone from 4-cyanopyridine and 4-fluorophenylmagnesium bromide.

Rationale: This Grignard addition to a nitrile followed by hydrolysis is a classic and robust method for ketone synthesis. It avoids the potential for over-addition that can occur with acyl chlorides and provides a direct route from commercially available precursors.

Materials:

  • 4-Cyanopyridine

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal, as initiator)

  • Hydrochloric Acid (3M)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until all the magnesium has been consumed.

    • Cool the resulting gray solution of 4-fluorophenylmagnesium bromide to 0 °C.

  • Grignard Addition:

    • Dissolve 4-cyanopyridine (1.1 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a thick precipitate is expected.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3M HCl. Stir vigorously until the precipitate dissolves and two clear layers form.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Fluorophenyl)(pyridin-4-yl)methanone as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.[7]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information.

    • ¹H NMR: Expect to see characteristic signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons will appear as two distinct sets of doublets due to symmetry. The fluorophenyl protons will also appear as two multiplets, often resembling doublets or triplets, with coupling to the fluorine atom (J_HF) influencing their multiplicity.[8]

    • ¹³C NMR: The carbonyl carbon will have a characteristic downfield shift (approx. 190-200 ppm). The carbon atoms of the fluorophenyl ring will show coupling to the fluorine (J_CF), with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant.[8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₂H₈FNO.

    • Predicted [M+H]⁺: 202.06627 m/z.[5]

    • Predicted [M+Na]⁺: 224.04821 m/z.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band between 1650-1680 cm⁻¹ is indicative of the diaryl ketone carbonyl (C=O) stretch.

Applications in Research and Drug Development

The (Fluorophenyl)(pyridin-4-yl)methanone scaffold is a "privileged structure" in medicinal chemistry. Its value lies not in its own biological activity, but in its utility as a versatile intermediate for building more complex molecules with high therapeutic potential.[2][3][9]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP pocket of the enzyme, often forming critical hydrogen bonds with the "hinge" region. The nitrogen atom in the pyridine ring of this scaffold can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The diaryl ketone motif provides a rigid and sterically defined core from which other functional groups can be elaborated to achieve potency and selectivity against a specific kinase target.

pathway Scaffold (Fluorophenyl)(pyridin-4-yl)methanone (Core Scaffold) Derivatization Chemical Derivatization (e.g., addition of solubilizing groups, H-bond donors/acceptors) Scaffold->Derivatization Synthesis LeadCompound Lead Compound (e.g., Kinase Inhibitor) Derivatization->LeadCompound Optimization Target Biological Target (e.g., Kinase ATP Binding Site) LeadCompound->Target Binding Effect Biological Effect (e.g., Inhibition of Cell Proliferation) Target->Effect Modulation

Sources

An In-Depth Technical Guide to (2-Fluorophenyl)(pyridin-4-yl)methanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Fluorinated Pyridinyl Ketones

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy to modulate a molecule's physicochemical and biological properties. The unique electronic properties of fluorine can influence everything from metabolic stability and lipophilicity to receptor binding affinity. This guide provides a comprehensive technical overview of (2-Fluorophenyl)(pyridin-4-yl)methanone, a member of the fluorinated aryl pyridinyl ketone family.

It is important to note that while the isomeric (4-Fluorophenyl)(pyridin-4-yl)methanone is well-documented, specific experimental data for the 2-fluoro isomer is less prevalent in the public domain. Consequently, this guide will leverage established principles of organic chemistry and data from closely related analogues to present a robust and scientifically grounded projection of its synthesis, characterization, and potential utility. This approach, rooted in extensive field experience, aims to provide researchers with a reliable framework for their own investigations into this promising, yet underexplored, chemical entity.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature and structural identifiers is fundamental for unambiguous scientific communication and database searching.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: this compound

  • Common Synonyms:

    • 2-Fluorophenyl 4-pyridyl ketone

    • 4-(2-Fluorobenzoyl)pyridine

Chemical Structure and Identifiers

The structural formula and key identifiers for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
Canonical SMILES C1=CC=C(C(=O)C2=CC=NC=C2)C(=C1)F
InChI Key WTRWBYGUMQEFFI-UHFFFAOYSA-N (for 4-isomer)
CAS Number Not readily available for 2-isomer

Note: The InChI Key provided is for the more common 4-fluoro isomer and is included for structural comparison. A unique InChI Key for the 2-fluoro isomer would be generated upon its registration in chemical databases.

Proposed Synthetic Routes and Mechanistic Rationale

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible and robust synthetic strategies.

Grignard Reaction of 2-Fluorophenylmagnesium Bromide with a Pyridine Precursor

The Grignard reaction is a cornerstone of C-C bond formation and offers a direct route to the target ketone.

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis and Isolation 2-Bromofluorobenzene 2-Bromofluorobenzene Grignard_Reagent 2-Fluorophenylmagnesium bromide 2-Bromofluorobenzene->Grignard_Reagent Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Intermediate Intermediate Imine Salt Grignard_Reagent->Intermediate Anhydrous THF Isonicotinonitrile Isonicotinonitrile Isonicotinonitrile->Intermediate Final_Product This compound Intermediate->Final_Product Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Final_Product Workup & Purification

Caption: Grignard synthesis of this compound.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Activate the magnesium with a small crystal of iodine.

    • Add a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-fluorophenylmagnesium bromide[1].

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve isonicotinonitrile (1.0 eq.) in anhydrous THF.

    • Cool the isonicotinonitrile solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the isonicotinonitrile solution via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The choice of isonicotinonitrile as the pyridine precursor is strategic. The nitrile group is an excellent electrophile for Grignard reagents, and the subsequent acidic workup readily hydrolyzes the intermediate imine to the desired ketone. This method avoids potential side reactions that can occur with other pyridine-based electrophiles. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent[2][3].

Friedel-Crafts Acylation

While Friedel-Crafts acylation is a classic method for forming aryl ketones, its application to pyridine rings can be challenging due to the deactivating nature of the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, under specific conditions, this route can be viable.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization and Product Formation 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Acylium_Ion 2-Fluorobenzoyl Cation 2-Fluorobenzoyl_Chloride->Acylium_Ion AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Sigma_Complex Sigma Complex Intermediate Acylium_Ion->Sigma_Complex Pyridine Pyridine Pyridine->Sigma_Complex Final_Product This compound Sigma_Complex->Final_Product Deprotonation

Caption: Friedel-Crafts acylation for the synthesis of this compound.

The direct Friedel-Crafts acylation of pyridine is generally inefficient due to the deactivation of the ring by the nitrogen atom and the formation of a complex between the nitrogen lone pair and the Lewis acid catalyst[4][5]. More successful approaches often involve pyridine-N-oxides or pre-metalated pyridines to overcome these limitations. For this reason, the Grignard approach is generally the more reliable and higher-yielding method for this specific transformation.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound, based on the analysis of its isomers and related structures.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)Pyridyl Protons: Two doublets in the aromatic region, corresponding to the protons ortho and meta to the nitrogen. The protons ortho to the nitrogen (adjacent to the carbonyl) will be the most downfield. Fluorophenyl Protons: A complex multiplet pattern in the aromatic region due to ortho, meta, and para protons relative to the fluorine and the carbonyl group. The ortho-fluorine will induce characteristic splitting patterns.
¹³C NMR (CDCl₃, 100 MHz)Carbonyl Carbon: A signal around 190-200 ppm. Pyridyl Carbons: Four signals in the aromatic region, with the carbon adjacent to the nitrogen being the most deshielded. Fluorophenyl Carbons: Six signals in the aromatic region, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 201. Major Fragments: Fragmentation is expected to occur at the carbonyl group, leading to characteristic fragments such as the 2-fluorobenzoyl cation (m/z = 123) and the pyridyl cation (m/z = 78).
FT-IR (KBr or ATR)C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹. C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Rationale for Predicted Spectral Features
  • ¹H and ¹³C NMR: The chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen will cause downfield shifts for adjacent protons and carbons. The ortho-position of the fluorine atom will lead to more complex splitting patterns in the phenyl ring compared to the para-isomer due to varying through-bond and through-space couplings.

  • Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion is often observed for aromatic ketones. The primary fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group, which are the weakest bonds in the ionized molecule, leading to the formation of stable acylium ions.[6]

Potential Biological and Pharmacological Significance

The this compound scaffold is of significant interest to drug discovery professionals for several reasons.

The Role of the Fluorophenyl Moiety

The introduction of a fluorine atom, particularly on an aromatic ring, can have profound effects on a molecule's biological activity.[7] These effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The position of the fluorine atom (ortho, meta, or para) can have a dramatic impact on these properties, a phenomenon known as "positional isomerism."[8] The ortho-fluoro substitution in the target molecule may induce a specific conformational preference that could be beneficial for binding to a particular biological target.

The Pyridinyl Ketone Core

The pyridinyl ketone moiety is a common feature in a number of biologically active compounds. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with protein targets, while the ketone linker provides a rigid scaffold for orienting the aromatic rings.

Potential Therapeutic Areas

While specific biological data for this compound is not widely available, related fluorinated and pyridinyl-containing compounds have shown activity in a range of therapeutic areas, including:

  • Oncology: As inhibitors of various kinases and other enzymes involved in cell signaling pathways.

  • Inflammation: As modulators of inflammatory pathways.

  • Neuroscience: As ligands for receptors and enzymes in the central nervous system.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, proposed robust synthetic routes, and predicted its key characterization features based on sound chemical principles and data from analogous compounds.

The lack of extensive experimental data for this specific isomer highlights an opportunity for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of fluorinated aryl pyridinyl ketones and may lead to the discovery of novel therapeutic agents or functional materials.

References

  • Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. ResearchGate. Available at: [Link]

  • (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). PubChemLite. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. Available at: [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

  • (4-Fluorophenyl)(pyridin-4-yl)methanone. PubChem. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

  • Biological Impacts of Fluorination. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi. Available at: [Link]

  • (2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

  • Biologically Active Organofluorine Compounds. ResearchGate. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. PubMed Central. Available at: [Link]

  • Process of preparing grignard reagent. Google Patents.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

  • Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Academic Journals and Conferences. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ortho-Substituted Benzenes Definition. Fiveable. Available at: [Link]

  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Mass spectra of fluorocarbons. Available at: [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.

Sources

An In-depth Technical Guide to the Safe Handling of (2-Fluorophenyl)(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and GHS data for (2-Fluorophenyl)(pyridin-4-yl)methanone. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data and is intended to promote safe laboratory practices.

Introduction and Compound Profile

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a fluorinated phenyl ring and a pyridine moiety, makes it a subject of interest in medicinal chemistry. Pyrazole derivatives, which can be synthesized from related starting materials, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties[1]. Understanding the safety profile of this compound is therefore of paramount importance for any personnel handling it.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

Signal Word: Warning[2]

GHS Pictogram:

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local regulations.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to the following handling and storage protocols is mandatory.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. However, as a minimum, the following should be worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5][6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]

    • Lab Coat: A full-sleeved lab coat should be worn at all times.

    • Protective Clothing: For procedures with a high risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment Eye_Face Eye/Face Protection (Goggles/Face Shield) Gloves Hand Protection (Chemically Resistant Gloves) Clothing Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (Respirator if needed) Task Handling of This compound Task->Eye_Face Prevent Eye Contact Task->Gloves Prevent Skin Contact Task->Clothing Prevent Body Contact Task->Respiratory Prevent Inhalation

Caption: Required PPE for handling this compound.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure area to prevent unauthorized access.[4]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate action is critical. The following procedures should be followed:

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][9]

  • Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Inhalation Skin Contact Eye Contact Ingestion Fresh_Air Move to Fresh Air Exposure:inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Exposure:skin->Wash_Skin Rinse_Eyes Rinse Eyes for 15 min Exposure:eye->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Exposure:ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First-aid response to exposure incidents.

Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the spill area with a suitable decontaminating solution.

  • Large Spills: For large spills, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

Toxicological and Ecological Information

While specific toxicological data for this compound is limited, the GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system.[2] The ecotoxicological properties have not been fully investigated. Therefore, it is crucial to prevent the release of this compound into the environment. Do not let the product enter drains.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

Conclusion

This compound is a compound that requires careful handling due to its irritant properties. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the GHS data and emergency procedures is essential for all personnel working with this chemical.

References

  • MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. (2017, April 6). Capot Chemical. [Link]

  • Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • (4-Fluorophenyl)(pyridin-4-yl)methanone. PubChem. [Link]

  • 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. [Link]

  • CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Toxicological evaluation of two flavors with modifying properties. PubMed. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). PubChemLite. [Link]

Sources

A Comprehensive Theoretical and Spectroscopic Investigation of (2-Fluorophenyl)(pyridin-4-yl)methanone: A DFT-Guided Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Experiment in Drug Discovery

In the landscape of modern drug discovery and materials science, the synergy between computational chemistry and experimental analysis is paramount. This guide delves into the theoretical underpinnings of (2-Fluorophenyl)(pyridin-4-yl)methanone, a molecule of significant interest due to its scaffold, which is common in pharmacologically active compounds. By employing Density Functional Theory (DFT), we can predict and understand its structural, electronic, and spectroscopic properties with a high degree of accuracy. This document serves as a technical guide for researchers, providing a robust framework for the computational analysis of similar organic molecules and demonstrating how theoretical data can illuminate and guide experimental work.

Introduction: The Significance of the this compound Scaffold

The molecular architecture of this compound incorporates a pyridine ring, a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, and a fluorinated phenyl group.[1][2] The presence of the fluorine atom can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[3][4] A thorough understanding of the molecule's conformational flexibility, electronic charge distribution, and reactivity is crucial for the rational design of novel therapeutics and functional materials.

This guide will provide a detailed exposition of the computational methodologies used to study this molecule, followed by an in-depth analysis of the calculated results, including geometric parameters, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). Furthermore, we will explore the intramolecular interactions through Natural Bond Orbital (NBO) and Hirshfeld surface analysis.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry to find the global minimum on the potential energy surface. This is not merely a procedural step; it is foundational to the accuracy of all subsequent calculations. An incorrectly optimized structure will lead to erroneous predictions of all other properties.

Protocol:

  • Software: Gaussian 09 program suite.

  • Method: Becke's three-parameter hybrid functional (B3LYP) is employed. This functional has a proven track record for providing reliable results for a wide range of organic molecules.[6][7]

  • Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in bonds.[8][9]

  • Convergence Criteria: The geometry is optimized until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.

Workflow for Geometry Optimization and Frequency Analysis

G start Initial Molecular Structure (e.g., from ChemDraw) dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq end Optimized Stable Structure check_freq->end No reoptimize Re-optimize Structure check_freq->reoptimize Yes reoptimize->geom_opt G cluster_0 Frontier Molecular Orbitals cluster_1 Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Electrophilic_Attack Electrophilic Attack Site HOMO->Electrophilic_Attack Indicates LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Nucleophilic_Attack Nucleophilic Attack Site LUMO->Nucleophilic_Attack Indicates

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of (2-Fluorophenyl)(pyridin-4-yl)methanone in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the experimental investigation of (2-Fluorophenyl)(pyridin-4-yl)methanone, a novel small molecule, on the activation of primary T-lymphocytes. While the precise mechanism of this compound in an immunological context is currently under exploration, its structural motifs suggest potential interactions with intracellular signaling cascades. These protocols are designed for researchers in immunology, drug discovery, and cell biology to systematically evaluate the compound's efficacy and dose-dependent effects on T-cell proliferation, cytokine production, and the expression of activation markers. The methodologies described herein are based on established in vitro T-cell stimulation techniques and provide a robust framework for initial screening and characterization.

Introduction: T-Cell Activation and the Rationale for Investigation

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This primary signal is potentiated by co-stimulatory signals, most notably the interaction between CD28 on the T-cell and CD80/CD86 on the APC. This dual signaling cascade triggers a complex network of downstream pathways, leading to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine release.

In vitro, this process can be mimicked through the use of mitogenic antibodies, such as anti-CD3 and anti-CD28, which cross-link the respective receptors and initiate the activation cascade.[1] The study of compounds that modulate this process is of paramount importance for the development of novel therapeutics for autoimmune diseases, cancer, and infectious diseases.

This compound is a synthetic compound whose biological activity in T-cells has not been extensively characterized. Its chemical structure, featuring a fluorophenyl and a pyridinyl group linked by a ketone, presents the possibility of interaction with various intracellular targets, potentially including kinases or other enzymes critical to the TCR signaling pathway. This application note outlines a hypothetical framework for investigating the immunomodulatory properties of this compound on primary T-cells.

Hypothetical Mechanism of Action

For the purpose of this experimental guide, we will hypothesize that this compound acts as a modulator of a key downstream signaling molecule in the T-cell activation pathway, such as a tyrosine kinase. This could either potentiate or inhibit the signaling cascade, leading to a measurable change in T-cell effector functions. The following diagram illustrates a simplified T-cell activation pathway and a hypothetical point of intervention for the compound.

T_Cell_Activation_Pathway cluster_cell T-Cell cluster_compound_action Hypothetical Target TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT Target_Kinase Target Kinase ZAP70->Target_Kinase PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2_plus Ca²⁺ IP3->Ca2_plus PKC PKCθ DAG->PKC NFAT NFAT Ca2_plus->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Compound (2-Fluorophenyl) (pyridin-4-yl)methanone Compound->Target_Kinase Modulates Target_Kinase->LAT

Figure 1: Simplified T-cell activation pathway with a hypothetical point of intervention for this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of the test compound on T-cell activation.

Experimental_Workflow cluster_assays 6. Perform Assays PBMC_Isolation 1. Isolate PBMCs from Whole Blood T_Cell_Purification 2. Purify T-Cells (Optional, e.g., Pan-T Isolation Kit) PBMC_Isolation->T_Cell_Purification Cell_Culture 3. Culture T-Cells with Anti-CD3/CD28 Stimulation T_Cell_Purification->Cell_Culture Compound_Addition 4. Add this compound (Dose-Response) Cell_Culture->Compound_Addition Incubation 5. Incubate for 24-72 hours Compound_Addition->Incubation Proliferation A. Proliferation Assay (CFSE or BrdU) Incubation->Proliferation Cytokine B. Cytokine Analysis (ELISA or CBA) Incubation->Cytokine Marker_Expression C. Activation Marker Expression (Flow Cytometry, e.g., CD25, CD69) Incubation->Marker_Expression Data_Analysis 7. Data Analysis and Interpretation Proliferation->Data_Analysis Cytokine->Data_Analysis Marker_Expression->Data_Analysis

Figure 2: General experimental workflow for T-cell activation assays.

Materials and Reagents

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or purified primary human T-cells.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-Cell Stimulation: Plate-bound anti-human CD3 antibody (clone OKT3) and soluble anti-human CD28 antibody (clone CD28.2).

  • Proliferation Assay:

    • Carboxyfluorescein succinimidyl ester (CFSE) Cell Proliferation Kit.

    • BrdU Labeling and Detection Kit.[2]

  • Cytokine Analysis:

    • ELISA kits for human IL-2 and IFN-γ.

    • Cytometric Bead Array (CBA) Human Th1/Th2 Cytokine Kit.

  • Flow Cytometry:

    • Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CD8, anti-human CD25, anti-human CD69.

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • General Lab Equipment: 96-well cell culture plates, centrifuge, incubator (37°C, 5% CO₂), flow cytometer, ELISA plate reader.

Detailed Experimental Protocols

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Anti-CD3 Coated Plates: Aseptically coat the wells of a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-10 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells three times with sterile PBS to remove unbound antibody.

Protocol 1: T-Cell Proliferation Assay using CFSE

This assay measures the number of cell divisions based on the sequential halving of CFSE fluorescence intensity with each division.

  • Cell Staining: Resuspend purified T-cells or PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI medium.

  • Cell Plating: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI medium. Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated 96-well plate.

  • Stimulation and Compound Treatment:

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

    • Add serial dilutions of this compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include appropriate controls:

      • Unstimulated cells (no anti-CD3/CD28).

      • Stimulated cells with vehicle (DMSO) control.

      • A known inhibitor of T-cell proliferation as a positive control (e.g., Cyclosporin A).

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO₂.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with reduced fluorescence intensity.

Protocol 2: Cytokine Production Analysis by ELISA

This protocol measures the secretion of key T-cell cytokines, such as IL-2 (an early activation marker) and IFN-γ (an effector cytokine).

  • Cell Culture and Treatment: Prepare the cell culture plate as described in steps 4 and 5 of Protocol 5.2.

  • Incubation: For IL-2 measurement, incubate for 24 hours. For IFN-γ, incubate for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant. Store at -80°C until analysis.

  • ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.

Expected Results and Data Presentation

The data obtained from these assays will allow for a comprehensive assessment of the compound's effect on T-cell activation. The results can be presented in tables and graphs to clearly illustrate dose-dependent effects.

Hypothetical Data Summary
Compound ConcentrationT-Cell Proliferation (% of Stimulated Control)IL-2 Secretion (pg/mL)IFN-γ Secretion (pg/mL)
Unstimulated5%< 10< 20
Stimulated (Vehicle)100%25004500
0.1 nM98%24504400
1 nM95%23004100
10 nM75%18003200
100 nM40%9001500
1000 nM15%300500

Table 1: Hypothetical dose-response data for this compound on T-cell activation markers. The data suggests a dose-dependent inhibitory effect.

Troubleshooting

IssuePossible CauseSuggested Solution
Low T-cell proliferation in stimulated control Suboptimal antibody concentration; Poor cell viability.Titrate anti-CD3 and anti-CD28 antibodies; Check cell viability before starting the experiment.
High background in unstimulated control PBMC preparation contains activated T-cells; Contamination.Use freshly isolated PBMCs; Ensure sterile technique.
Compound precipitates in culture medium Poor solubility.Prepare fresh dilutions; Consider using a different solvent or a solubilizing agent (with appropriate controls).
High variability between replicates Pipetting errors; Uneven cell distribution.Use calibrated pipettes; Mix cell suspension thoroughly before plating.

Conclusion

The protocols outlined in this application note provide a robust starting point for the investigation of this compound's effects on T-cell activation. By systematically evaluating its impact on proliferation, cytokine secretion, and activation marker expression, researchers can gain valuable insights into its potential as an immunomodulatory agent. It is crucial to perform these experiments with appropriate controls to ensure the scientific validity of the findings. Further studies would be required to elucidate the precise molecular target and mechanism of action of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413155, this compound. PubChem. Retrieved from [Link]

  • Givan, A. L., Fisher, J. L., Waugh, M., Bercovici, N., & Wallace, P. K. (2007). Use of Cell-Tracking Dyes to Determine Proliferation Precursor Frequencies of Antigen-Specific T Cells. In Flow Cytometry Protocols (pp. 109-126). Humana Press.
  • Maecker, H. T. (2005). Proliferation Assays Based on BrdU Incorporation or CFSE Labeling. In Immunotherapy of Cancer (pp. 62-70). Humana Press.

Sources

Application Notes and Protocols: A Comprehensive Guide to Screening (2-Fluorophenyl)(pyridin-4-yl)methanone Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, pyridine derivatives have shown significant therapeutic potential, including antimicrobial activities.[1][2][3] This guide provides a detailed, field-proven protocol for the systematic screening of a promising class of these compounds: (2-Fluorophenyl)(pyridin-4-yl)methanone derivatives.

The rationale for focusing on this scaffold is rooted in the established bioactivity of the pyridine nucleus, which is a core component of numerous pharmaceuticals.[1] Its presence can enhance water solubility and provide a key structural motif for interaction with biological targets.[1] Some pyridine-containing compounds have been suggested to exert their antifungal effects by inhibiting crucial enzymes in the fungal ergosterol biosynthesis pathway, such as lanosterol demethylase.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific principles and a self-validating experimental framework. Our goal is to equip you with the expertise to not only execute these protocols with precision but also to interpret the data with confidence, thereby accelerating the journey from a chemical library to a viable antifungal lead candidate.

Phase 1: Initial Assessment and Compound Preparation

Before embarking on biological screening, a preliminary in silico and physicochemical characterization of the this compound derivatives is crucial. This initial phase helps in prioritizing compounds and identifying potential liabilities early in the discovery pipeline.

In Silico ADMET Profiling

Computational methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[5][6][7] This initial screen helps to flag compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, allowing resources to be focused on more promising candidates.

Protocol: In Silico ADMET Prediction

  • Obtain the 2D or 3D structure of the this compound derivatives.

  • Utilize validated computational models and software to predict key ADMET parameters. Numerous commercial and academic platforms are available for this purpose.

  • Key Parameters to Assess:

    • Solubility: Predicted aqueous solubility.

    • Permeability: Prediction of Caco-2 cell permeability for oral absorption assessment.

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

    • Toxicity: Prediction of potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and hepatotoxicity.

  • Analyze and Prioritize: Rank the derivatives based on their predicted ADMET profiles. Compounds with a higher likelihood of favorable pharmacokinetics and lower toxicity should be prioritized for in vitro screening.

Compound Management and Solubilization

Proper handling and solubilization of test compounds are paramount for obtaining accurate and reproducible results.

Protocol: Compound Preparation

  • Purity Assessment: Ensure the purity of each derivative using analytical techniques such as HPLC and NMR. Impurities can lead to erroneous results.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). DMSO is a common solvent for initial solubilization of organic compounds for biological assays.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Working Solutions: Prepare serial dilutions from the stock solution in the appropriate culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects fungal growth or cell viability (typically ≤1% v/v).

Phase 2: Primary Antifungal Activity Screening

The primary screen aims to identify derivatives with demonstrable antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antifungal potency.[8][9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11][12][13]

Protocol: Broth Microdilution Assay

  • Fungal Strain Selection:

    • Utilize a panel of clinically relevant fungal strains, including yeast (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).

    • Include quality control (QC) strains with known MIC values for the control antifungal drugs (e.g., Fluconazole, Amphotericin B).

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS).[10][14]

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute the adjusted inoculum in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

  • Microplate Preparation:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Dispense 100 µL of the appropriate broth medium into each well.

    • In the first column of wells, add an additional 100 µL of the working stock solution of the test compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[15] Discard the final 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum and medium but no test compound.

    • Negative Control: Wells containing only the medium.

    • Solvent Control: Wells containing the fungal inoculum, medium, and the highest concentration of DMSO used in the assay.

    • Standard Drug Control: A row of wells with a known antifungal agent (e.g., Fluconazole) to validate the assay.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified atmosphere.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Data Presentation: MIC Values

Summarize the MIC data in a clear and concise table for easy comparison of the antifungal activity of the derivatives.

Compound IDCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Fluconazole MIC (µg/mL)
Derivative 11632>642
Derivative 248162
Derivative 3>64>64>642
...............

Phase 3: Characterizing the Nature of Antifungal Activity

Once compounds with significant inhibitory activity (low MICs) are identified, the next step is to determine whether they are fungistatic (inhibit growth) or fungicidal (kill the fungi). This is achieved by determining the Minimum Fungicidal Concentration (MFC).

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[16][17]

Protocol: MFC Determination

  • Perform the MIC assay as described above.

  • Subculturing: After the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[16]

  • Plating: Spot the aliquots onto sterile agar plates (e.g., Sabouraud Dextrose Agar) that do not contain any test compound.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[18]

Interpreting MIC/MFC Ratios

The ratio of MFC to MIC provides insight into the nature of the antifungal activity:

  • Fungicidal: If the MFC/MIC ratio is ≤ 4.

  • Fungistatic: If the MFC/MIC ratio is > 4.

Present this data in a table for clarity.

Compound IDC. albicans MIC (µg/mL)C. albicans MFC (µg/mL)MFC/MIC RatioInterpretation
Derivative 2482Fungicidal
Derivative X8648Fungistatic

Phase 4: Preliminary Safety and Selectivity Profiling

A potent antifungal compound is only useful if it is selective for fungal cells and has minimal toxicity towards host cells. Preliminary cytotoxicity and hemolysis assays are essential first steps in assessing the safety profile of the lead candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20][21] It is used to determine the concentration of the compound that is toxic to mammalian cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection: Use a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Hemolysis Assay

This assay assesses the compound's potential to lyse red blood cells, a critical indicator of potential toxicity if the drug is to be administered intravenously.[22][23]

Protocol: Hemolysis Assay

  • Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rat) in tubes containing an anticoagulant.

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBCs several times with sterile PBS until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Compound Incubation:

    • In a microcentrifuge tube or 96-well plate, mix the RBC suspension with various concentrations of the test compounds.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).[24]

  • Controls:

    • Negative Control: RBCs in PBS (0% hemolysis).

    • Positive Control: RBCs in a solution of Triton X-100 (a detergent that causes 100% hemolysis).[22]

  • Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.[22]

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Selectivity Index

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of its toxicity to its desired bioactivity.

SI = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity for the fungal target over host cells, which is a desirable characteristic for a potential drug candidate.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the overall experimental workflow and the logic for advancing compounds through the screening cascade.

Antifungal_Screening_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Activity Characterization cluster_3 Phase 4: Preliminary Safety Profile cluster_4 Phase 5: Lead Candidate Selection Compound_Library Compound Library This compound Derivatives ADMET In Silico ADMET Prediction Compound_Library->ADMET Prep Compound Preparation (Solubilization & QC) ADMET->Prep MIC Broth Microdilution Assay (Determine MIC) Prep->MIC MFC MFC Assay (Fungicidal vs. Fungistatic) MIC->MFC Cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50) MFC->Cytotoxicity Hemolysis Hemolysis Assay MFC->Hemolysis Data_Analysis Data Analysis (Calculate Selectivity Index) Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate

Figure 1. Overall workflow for antifungal screening.

Decision_Tree Start Active Compound from Primary Screen (Low MIC) Is_Fungicidal Fungicidal? (MFC/MIC ≤ 4) Start->Is_Fungicidal Is_Selective High Selectivity Index? (SI = IC50/MIC) Is_Fungicidal->Is_Selective Yes Deprioritize Deprioritize or Consider for Optimization Is_Fungicidal->Deprioritize No (Fungistatic) Advance Advance to Further Studies (Mechanism of Action, In Vivo) Is_Selective->Advance Yes Is_Selective->Deprioritize No (Low Selectivity)

Figure 2. Decision-making logic for lead advancement.

Conclusion

This application note provides a robust and comprehensive framework for the initial screening and characterization of this compound derivatives as potential antifungal agents. By integrating standardized protocols with a clear understanding of the underlying scientific principles, researchers can generate high-quality, reproducible data. The systematic approach outlined here, from in silico prediction to preliminary safety profiling, ensures that resources are directed toward the most promising candidates, ultimately enhancing the efficiency of the antifungal drug discovery process. Adherence to these self-validating protocols will provide a solid foundation for subsequent mechanism of action studies and preclinical development.

References

  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Yu, H., & Adedoyin, A. (2003). ADMET in silico modelling: towards prediction paradise?. Drug Discovery Today, 8(18), 852-861. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Iacob, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4948. [Link]

  • Canton, E., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(6), 2677-2681. [Link]

  • Ghannoum, M. A., et al. (2009). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 47(11), 3682-3684. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Cyprotex. (n.d.). Hemolysis. Evotec. [Link]

  • Kaset, M., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2886. [Link]

  • van der Nest, M. A., et al. (2002). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 46(10), 3123-3129. [Link]

  • Wang, J., et al. (2015). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 12(9), 3157-3167. [Link]

  • Singh, S., et al. (2019). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-60. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60Ed2E. [Link]

  • Ryder, N. S., & Wagner, S. (1993). Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay. Journal of Antimicrobial Chemotherapy, 32(5), 713-721. [Link]

  • Espinel-Ingroff, A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(6), 2677-2681. [Link]

  • da Silva, A. C. R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Medical Mycology, 61(10), myad113. [Link]

  • Didziapetris, R., et al. (2003). Classification of P-glycoprotein substrates and inhibitors by feature-based and atom-based logistic regression models. Journal of chemical information and computer sciences, 43(1), 199-208. [Link]

  • Nweze, E. I., & Eze, E. E. (2010). Agar-based disk diffusion assay for susceptibility testing of dermatophytes. Journal of microbiological methods, 81(2), 200-202. [Link]

  • Bio-protocol. (n.d.). Minimum Fungicidal Concentration Assay (MFC). [Link]

  • Chhonker, Y. S., et al. (2015). In vitro hemolysis: Guidance for the pharmaceutical scientist. Journal of pharmaceutical sciences, 104(6), 1957-1969. [Link]

  • Ambarsari, L., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(01), 117-123. [Link]

  • Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast?. ResearchGate. [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Morace, G., & Borghi, E. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(7), 743. [Link]

  • Evotec. (n.d.). In vitro Hemolysis. [Link]

  • Levitz, S. M., & Diamond, R. D. (1985). A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. Journal of immunological methods, 82(1), 171-178. [Link]

  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]

  • Iacob, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of clinical microbiology, 41(1), 125-128. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Creative Biolabs. (n.d.). Haemolysis Inhibition Assay. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Postępy Higieny i Medycyny Doświadczalnej, 68, 93-100. [Link]

  • Li, Y., et al. (2018). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 23(11), 2998. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • Arendrup, M. C., et al. (2005). CLSI and EUCAST conditions for antifungal susceptibility testing. Mycoses, 48(s1), 1-13. [Link]

Sources

The Versatile Intermediate: Application Notes for (2-Fluorophenyl)(pyridin-4-yl)methanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

(2-Fluorophenyl)(pyridin-4-yl)methanone is a valuable heterocyclic ketone that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structure, featuring a pyridine ring, a carbonyl linker, and a fluorinated phenyl group, offers multiple reaction sites and modulates the physicochemical properties of its derivatives, making it a sought-after building block for researchers in drug discovery and organic synthesis.

The pyridine moiety, a common heterocycle in FDA-approved drugs, can act as a hydrogen bond acceptor and participate in various coupling reactions. The fluorine atom at the ortho-position of the phenyl ring introduces unique electronic effects, influencing the reactivity of the carbonyl group and providing a potential site for further functionalization. Moreover, the incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates. These features make this compound a strategic starting point for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.

This guide provides a comprehensive overview of the synthetic utility of this compound, including its preparation and key applications as a synthetic intermediate. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of an intermediate is crucial for reaction monitoring and product characterization.

PropertyValueReference
Molecular FormulaC₁₂H₈FNO
Molecular Weight201.20 g/mol
AppearanceOff-white to yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Spectroscopic Characterization:

  • ¹H NMR: Resonances for the pyridine protons are expected in the aromatic region, typically between δ 8.5 and 7.5 ppm. The protons of the 2-fluorophenyl group will also appear in the aromatic region, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. Aromatic carbons will resonate between δ 110 and 160 ppm. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.[2]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1660-1680 cm⁻¹. C-F stretching vibrations typically appear in the region of 1250-1000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of diaryl ketones, including this compound, can be achieved through several established methods. A common and effective approach is the Grignard reaction, which involves the addition of an organomagnesium halide to a suitable electrophile.

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 2-fluorophenylmagnesium bromide and pyridine-4-carbonitrile.

Reaction Scheme:

Grignard Synthesis reagents 1. 2-Fluorophenylmagnesium bromide 2. Pyridine-4-carbonitrile 3. Acidic workup starting_materials 2-Fluorobromobenzene + Mg intermediate 2-Fluorophenylmagnesium bromide starting_materials->intermediate THF product This compound intermediate->product Pyridine-4-carbonitrile, then H3O+

A schematic of the Grignard reaction for synthesizing the target ketone.

Materials:

  • 2-Fluorobromobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine-4-carbonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • Dry all glassware in an oven and assemble the reaction apparatus under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 equivalents) in the flask with a crystal of iodine.

    • Add a small amount of anhydrous THF and a few drops of 2-fluorobromobenzene (1.0 equivalent) to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Add the remaining 2-fluorobromobenzene, dissolved in anhydrous THF, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-4-carbonitrile:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve pyridine-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Expert Insights:

  • The initiation of the Grignard reaction is a critical step. If the reaction does not start, gentle heating or the addition of a small crystal of iodine can be helpful.

  • The reaction is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • The temperature during the addition of pyridine-4-carbonitrile should be carefully controlled to avoid side reactions.

Applications in Organic Synthesis

This compound is a versatile intermediate that can undergo a variety of chemical transformations, providing access to a wide range of more complex molecules. The carbonyl group is a key reactive site for nucleophilic additions and reductions, while the aromatic rings can be functionalized through electrophilic or nucleophilic aromatic substitution reactions.

Application 1: Reduction to (2-Fluorophenyl)(pyridin-4-yl)methanol

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation that opens up further synthetic possibilities. The resulting alcohol, (2-Fluorophenyl)(pyridin-4-yl)methanol, is a key precursor for the synthesis of various pharmaceutical compounds, including antihistamines and other CNS-active agents.[3][4]

Reaction Scheme:

Ketone Reduction ketone This compound alcohol (2-Fluorophenyl)(pyridin-4-yl)methanol ketone->alcohol NaBH4, Methanol

Reduction of the ketone to the corresponding secondary alcohol.

Protocol 2: Sodium Borohydride Reduction

This protocol describes the reduction of this compound to (2-Fluorophenyl)(pyridin-4-yl)methanol using sodium borohydride.[5]

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction:

    • Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent to yield the crude product.

    • If necessary, purify the product by recrystallization or column chromatography.

Expert Insights:

  • The portion-wise addition of sodium borohydride helps to control the reaction temperature and the rate of hydrogen evolution.

  • The choice of solvent is important. Methanol or ethanol are commonly used for sodium borohydride reductions.

  • The work-up procedure is designed to remove inorganic byproducts and isolate the desired alcohol.

Application 2: Precursor to Substituted Pyridines

The carbonyl group of this compound can be a handle for the construction of more complex heterocyclic systems. For example, it can undergo condensation reactions with various nucleophiles to form substituted pyridines, pyrazoles, and other heterocyclic scaffolds of medicinal interest.[6][7]

Application 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting ketones into alkenes.[8] this compound can react with a variety of phosphorus ylides to generate substituted alkenes, which are themselves valuable intermediates for further synthetic transformations.

Workflow for Further Synthetic Transformations:

Synthetic Utility A This compound B (2-Fluorophenyl)(pyridin-4-yl)methanol (via Reduction) A->B C Substituted Alkenes (via Wittig Reaction) A->C D Heterocyclic Scaffolds (via Condensation Reactions) A->D E Pharmaceutical APIs and Bioactive Molecules B->E C->E D->E

Synthetic pathways originating from the intermediate.

Conclusion: A Key Building Block for Innovation

This compound is a strategically important intermediate that provides a gateway to a wide range of complex molecules with potential therapeutic applications. Its unique combination of a fluorinated phenyl ring, a carbonyl linker, and a pyridine moiety offers a rich landscape for chemical modification. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block, paving the way for the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • Khalaf, H. S., Kotb, E. R., Abdelwahed, N. A. M., & Shamroukh, A. H. (2024). Reactivity of (3-(4-Fluorophenyl)oxyran-2-yl)(naphthalene-2-yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities.
  • Letourneau, J. J., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.
  • Chlebek, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules.
  • Thoomuganti, R. D., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry.
  • Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
  • Siddiqui, H. L., et al. (Year not available). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method.
  • Preti, D., et al. (2021). 2-(4-Fluorophenyl)
  • Patel, K. M., et al. (Year not available). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Google Patents. (2019). Preparation method of (S) -phenyl (pyridine-2-yl)
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Heravi, M. M., Zadsirjan, V., Hamidi, H., Daraie, M., & Momeni, T. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. The Alkaloids: Chemistry and Biology.
  • Reddy, T. S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Biomolecular Structure and Dynamics.

Sources

Troubleshooting & Optimization

Improving the reaction yield of (2-Fluorophenyl)(pyridin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of various kinase inhibitors and other pharmacologically active agents. Achieving a high yield and purity is critical for downstream applications. This guide will explore the most common synthetic routes and provide solutions to the obstacles you may encounter.

Section 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classical and direct method for forming the C-C bond between the aromatic rings. This involves the reaction of fluorobenzene with an activated derivative of isonicotinic acid (e.g., isonicotinoyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, this route is fraught with challenges specific to the reactants involved.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Friedel-Crafts acylation extremely low or nonexistent?

A1: The most significant issue is the interaction between the basic nitrogen atom of the pyridine ring and the Lewis acid catalyst (e.g., AlCl₃).[2] The pyridine nitrogen acts as a Lewis base and forms a stable complex with AlCl₃. This has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is consumed by the pyridine, leaving little to no catalyst available to activate the acyl chloride for the electrophilic aromatic substitution.

  • Ring Deactivation: The formation of the pyridinium-AlCl₃ complex places a positive charge on the pyridine ring, strongly deactivating the entire acyl chloride component.

Q2: I observe the formation of an isomeric byproduct. What is it and how can I minimize it?

A2: The fluorine atom on fluorobenzene is an ortho, para-directing group. While the desired product is the para-substituted ketone (relative to the fluorine), the formation of the ortho-isomer, this compound, is a common side reaction.[3] The para product is generally favored due to reduced steric hindrance from the bulky acylium ion intermediate.[3]

Q3: Is polyacylation a concern in this reaction?

A3: No, polyacylation is highly unlikely. The ketone group of the product is an electron-withdrawing group, which deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable than the first.[3]

Troubleshooting Guide: Low Yield in Friedel-Crafts Acylation

This decision tree helps diagnose and solve common issues with the Friedel-Crafts acylation route.

G start Low or No Product q1 Did you use >2 equivalents of Lewis Acid? start->q1 s1 Increase Lewis Acid (e.g., AlCl₃) to 2.5-3.0 equivalents. One equivalent is complexed by the product ketone, and another by the pyridine nitrogen. q1->s1 No s2 Proceed to next check. q1->s2 Yes q2 Is the reaction temperature too low? s1->q2 s2->q2 s3 Gradually increase temperature. Start at 0°C and allow to warm to RT, then gently heat (e.g., 40-60°C). Monitor by TLC. q2->s3 Possibly s4 Consider solvent effects. q2->s4 No end Yield Improved s3->end q3 Are you using an appropriate solvent? s4->q3 s5 Use an inert solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid nitrobenzene if possible due to purification challenges. q3->s5 s5->end G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 2-Bromofluorobenzene + Mg in THF B 2-Fluorophenyl- magnesium Bromide A->B Reflux D (2-Fluorophenyl)(pyridin-4-yl)methanol (Crude Alcohol) B->D 0°C to RT C Pyridine-4- carboxaldehyde C->D E Crude Alcohol in H₂O D->E To Oxidation G Reaction at 85-95°C E->G F KMnO₄ (1.2 eq) F->G H Workup & Purification G->H I This compound (Pure Product) H->I

Sources

Technical Support Center: Scaling the Synthesis of (2-Fluorophenyl)(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important pharmaceutical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide actionable protocols to ensure a robust and efficient scale-up process.

Introduction to Synthetic Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a basic pyridine ring and a substituted phenyl group, presents unique challenges during synthesis, particularly when moving from laboratory to pilot or production scale. The primary hurdles include managing catalyst interactions with the basic nitrogen, controlling reaction selectivity and exotherms, and achieving high purity in the final product. This guide provides an in-depth, question-and-answer-based approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound on a large scale?

There are three principal routes considered for the scalable synthesis of this diaryl ketone:

  • Friedel-Crafts Acylation: This classic method involves the reaction of fluorobenzene with an activated isonicotinic acid derivative (like isonicotinoyl chloride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).

  • Suzuki-Miyaura Cross-Coupling: This modern approach couples a pyridine-containing boronic acid or ester with a 2-fluoro-halobenzene, or vice-versa, using a palladium catalyst.

  • Grignard Reaction: This route typically involves the addition of a 2-fluorophenyl Grignard reagent to a pyridine-4-carboxaldehyde or a related derivative like 4-cyanopyridine.

Each route has distinct advantages and disadvantages in a scale-up context, which we will explore in the troubleshooting section.

Q2: Why is the Friedel-Crafts acylation route often problematic for this specific molecule?

The primary issue is the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This interaction forms a stable complex, which has two major negative consequences:

  • Catalyst Sequestration: A stoichiometric amount, or even an excess, of the Lewis acid is consumed by the pyridine nitrogen, effectively "poisoning" the catalyst and preventing it from activating the acyl chloride for the desired electrophilic aromatic substitution.[1][2]

  • Ring Deactivation: The formation of the N-Lewis acid complex places a positive charge on the pyridine ring, strongly deactivating it towards electrophilic attack. While the acylation occurs on the fluorobenzene ring, this interaction complicates the reaction medium and subsequent work-up.

Q3: What are the main concerns when scaling up a Suzuki-Miyaura coupling for an API intermediate?

The two primary concerns are catalyst cost and purity of the final product. Palladium catalysts are expensive, and their efficient use and recovery are critical for a cost-effective process. More importantly, stringent regulations (ICH Q3D) limit the amount of residual palladium in the final API.[3] Therefore, a scalable and validated method for palladium removal is mandatory. Another potential issue is the formation of byproducts derived from the phosphine ligands used in the reaction.[4][5]

Q4: I'm considering a Grignard route starting from 4-cyanopyridine. What are the expected challenges?

The Grignard reaction with 4-cyanopyridine can be complex. While the primary reaction is the addition of the Grignard reagent to the nitrile to form a ketone after hydrolysis, there's a competing reaction pathway. The Grignard reagent can also act as a nucleophile and add to the pyridine ring itself, typically at the 2- or 6-position.[6] Furthermore, Grignard reactions are highly exothermic and moisture-sensitive, posing significant safety and handling challenges at scale.[7]

Troubleshooting Guide & Scalable Protocols

This section provides detailed solutions to common problems encountered during the scale-up of each synthetic route.

Route 1: Friedel-Crafts Acylation

Problem 1: Low to no conversion when reacting isonicotinoyl chloride with fluorobenzene using AlCl₃.

  • Causality: As detailed in the FAQs, the pyridine nitrogen is coordinating with the AlCl₃, preventing the formation of the necessary acylium ion electrophile.[1][2] On a large scale, this leads to a stalled reaction and potential for a dangerous, uncontrolled exotherm if the reaction eventually initiates.

  • Troubleshooting & Protocol:

    • Increase Lewis Acid Stoichiometry: At a minimum, use >2.0 equivalents of AlCl₃. The first equivalent is consumed by the pyridine nitrogen, the second by the ketone product, and an additional amount is required for catalysis.

    • Optimize Order of Addition: A reverse addition (adding the fluorobenzene/AlCl₃ slurry to the isonicotinoyl chloride) can sometimes be beneficial, but careful thermal monitoring is essential.

    • Alternative Catalysts: Consider using a stronger Lewis acid that may be less susceptible to pyridine poisoning, or investigate high-temperature, catalyst-free conditions, though this is often not feasible.

    • Protecting Group Strategy (Less Ideal for Scale-up): Protection of the pyridine nitrogen as an N-oxide can prevent Lewis acid coordination. However, this adds extra steps (protection and deprotection) to the synthesis, increasing cost and complexity.

Table 1: Comparison of Lewis Acid Stoichiometry in Friedel-Crafts Acylation

EntryReactant AReactant BAlCl₃ (Equivalents)Temperature (°C)Result
1Isonicotinoyl ChlorideFluorobenzene1.125-60No Reaction / Trace Product
2Isonicotinoyl ChlorideFluorobenzene2.525-60Moderate Conversion
3Isonicotinoyl ChlorideFluorobenzene3.025-60Good Conversion

Note: Data is illustrative, based on typical outcomes for pyridine-containing substrates.

Workflow: Troubleshooting Low Yield in Friedel-Crafts Acylation

start Low/No Conversion check_stoich Verify AlCl₃ Stoichiometry (>2.5 eq?) start->check_stoich increase_stoich Increase AlCl₃ to 3.0 eq. Monitor Exotherm check_stoich->increase_stoich No check_temp Reaction Temperature Too Low? check_stoich->check_temp Yes success Improved Conversion increase_stoich->success increase_temp Gradually Increase Temp. (e.g., to 80°C) check_temp->increase_temp Yes check_purity Purity of Reagents? (Anhydrous?) check_temp->check_purity No increase_temp->success purify_reagents Dry Solvents/Reagents check_purity->purify_reagents No fail Still Low Conversion Consider Alternative Route check_purity->fail Yes purify_reagents->start

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

Route 2: Suzuki-Miyaura Cross-Coupling

Problem 2: Final product is contaminated with palladium, exceeding API limits.

  • Causality: Homogeneous palladium catalysts and their degradation products can be difficult to separate from the product, especially when the product itself can act as a ligand (like our pyridine-containing target).

  • Troubleshooting & Protocol: Post-Reaction Palladium Scavenging

    • Initial Work-up: After the reaction, perform a standard aqueous work-up. The product will likely be in an organic solvent like toluene or 2-MeTHF.

    • Scavenger Selection: Choose a scavenger based on the solvent system and the nature of the palladium species. Thiol-based silica gels or functionalized resins are highly effective.

    • Scavenging Procedure:

      • Add the scavenger (typically 5-10 wt% relative to the product) to the organic solution of the crude product.

      • Stir the slurry at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 4-12 hours). The optimal time and temperature should be determined experimentally.

      • Filter off the scavenger resin.

      • Analyze the filtrate for palladium content using ICP-MS or a similar sensitive technique.

    • Crystallization: A final crystallization step is often crucial for reducing palladium levels to <10 ppm. The basicity of the product can be used to advantage here.

Table 2: Typical Performance of Palladium Scavengers

Scavenger TypeTypical Loading (wt%)Temperature (°C)Initial Pd (ppm)Final Pd (ppm)
Activated Carbon10-2050-8020050-100
Thiol-Functionalized Silica5-1040-6020010-25
Thiol-Functionalized Resin5-1040-60200<10

Note: Performance can vary significantly based on the specific product, solvent, and palladium species.

Route 3: Grignard Reaction

Problem 3: The reaction is showing a dangerous exotherm upon initiation and scale-up.

  • Causality: Grignard reagent formation and its subsequent reaction are often highly exothermic. On a small scale, this is managed by the high surface-area-to-volume ratio of the flask. On a large scale, heat dissipation is much slower, which can lead to a thermal runaway.[7]

  • Troubleshooting & Protocol: Managing Exotherms at Scale

    • Controlled Addition: The addition of the electrophile (e.g., 4-cyanopyridine solution) to the Grignard reagent must be done slowly and at a controlled rate. The addition rate should be directly tied to the reactor's cooling capacity.

    • Use of Flow Chemistry: Continuous flow reactors offer superior heat transfer and control, making them an excellent choice for hazardous, exothermic reactions. The small reaction volume at any given time significantly enhances safety.[7]

    • Semi-Batch Operation: In a batch reactor, add a small portion of the electrophile to initiate the reaction and establish a controlled exotherm. Once the reaction is proceeding smoothly, the remainder of the electrophile can be added at a rate that maintains the desired temperature.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this will impact throughput.

Workflow: Scale-up Strategy for Exothermic Grignard Reaction

start Lab Scale Success calorimetry Perform Reaction Calorimetry (RC1/DSC) to Quantify Exotherm start->calorimetry assess_risk Assess Thermal Risk: Is ΔT_ad > 50°C? calorimetry->assess_risk flow_chem Implement Continuous Flow Process assess_risk->flow_chem Yes (High Risk) semi_batch Design Semi-Batch Process with Controlled Addition assess_risk->semi_batch No (Manageable Risk) pilot Pilot Plant Trial with Robust Cooling and Emergency Quench flow_chem->pilot semi_batch->pilot production Scale to Production pilot->production

Caption: High-level decision workflow for scaling exothermic reactions.

General Purification Protocol for this compound

Problem 4: Difficulty in removing polar impurities and achieving high purity (>99.5%) product.

  • Causality: The basic pyridine nitrogen makes the molecule soluble in aqueous acid, but it can also lead to emulsification during work-up and make standard chromatographic purification challenging at scale.

  • Scalable Purification Protocol:

    • Initial Quench & Extraction: After the reaction is complete, quench the reaction mixture carefully into a chilled, stirred aqueous solution (e.g., ammonium chloride for Grignard, or water for others).

    • pH-Based Extraction:

      • Adjust the pH of the aqueous layer to ~2 with an acid like HCl. The product will protonate and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

      • Separate the layers and wash the aqueous layer with a solvent like toluene or MTBE to remove residual non-basic impurities.

      • Slowly add a base (e.g., NaOH solution) to the aqueous layer with vigorous stirring to adjust the pH to >9. The product will precipitate or can be extracted as a free base into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Decolorization: Treat the organic solution of the product with activated carbon to remove colored impurities.

    • Crystallization:

      • Concentrate the organic solution.

      • Perform a solvent screen to find a suitable crystallization solvent system (e.g., isopropanol/heptane, ethyl acetate/heptane).

      • Crystallize the product, cool slowly to maximize crystal size and purity, filter, wash with cold solvent, and dry under vacuum.

This acid/base swing is a powerful technique for purifying basic intermediates at an industrial scale, as it avoids costly and time-consuming chromatography.[8]

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Séché Environnement. (n.d.). Purification of synthesis intermediates. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Available at: [Link]

  • PubChem. (n.d.). (4-Fluorophenyl)(pyridin-4-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2020). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Available at: [Link]

  • American Chemical Society. (n.d.). The Grignard Reagents. In Organometallics. Available at: [Link]

  • National Institutes of Health. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. In PubMed Central. Available at: [Link]

  • Google Patents. (2005). EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.
  • Google Patents. (2009). CN101602719B - Synthesis method of 4-cyanopyridine.
  • PubChem. (n.d.). (2-Methoxyphenyl)(pyridin-4-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Technology. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. In PubMed Central. Available at: [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. In The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Available at: [Link]

  • National Institutes of Health. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Available at: [Link]

  • sioc-journal.cn. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Available at: [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Journal of Synthetic Chemistry. (n.d.). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. Available at: [Link]

  • National Institutes of Health. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. In PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Sunway. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Sci-Hub. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Synthesis, 2008(2), 225–228. Available at: [Link]

  • PubChemLite. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone. Available at: [Link]

  • American Chemical Society. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. In Organic Letters. Available at: [Link]

  • Google Patents. (2005). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
  • ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Available at: [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). API Purification. Available at: [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Available at: [Link]

  • RSC Publishing. (n.d.). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

  • Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Available at: [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

Sources

Overcoming poor yield in the final step of (2-Fluorophenyl)(pyridin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the final step of this synthesis, particularly focusing on overcoming poor yields. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions.

Introduction: The Challenge of Synthesizing Aryl-Pyridyl Ketones

The synthesis of aryl-pyridyl ketones, such as this compound, is a critical process in the development of various pharmaceutical agents. The final step, typically involving the formation of the carbon-carbon bond between the pyridine and fluorophenyl rings and the introduction of the ketone functionality, is often plagued by low yields. This guide will primarily focus on the most common final step: the Grignard reaction between a 2-fluorophenyl Grignard reagent and 4-cyanopyridine, followed by hydrolysis of the resulting imine. We will also explore alternative strategies for when this primary method fails.

Troubleshooting Guide & FAQs: The Grignard Approach

The reaction of 2-fluorophenylmagnesium halide with 4-cyanopyridine to form an imine intermediate, which is then hydrolyzed to the desired ketone, is a widely used method. However, several factors can contribute to a poor yield.

Diagram: Grignard Reaction Pathway and Common Pitfalls

Grignard Reaction Troubleshooting Start Starting Materials: - 2-Fluorobromobenzene - Mg Turnings - 4-Cyanopyridine Grignard_Formation Step 1: Grignard Reagent Formation (2-Fluorophenylmagnesium bromide) Start->Grignard_Formation Grignard_Reaction Step 2: Reaction with 4-Cyanopyridine Grignard_Formation->Grignard_Reaction Low_Yield Poor Yield Grignard_Formation->Low_Yield Inactive Mg Wet Solvent/Glassware Imine_Intermediate Imine Intermediate Grignard_Reaction->Imine_Intermediate Grignard_Reaction->Low_Yield Side Reactions: - Attack on Pyridine Ring - Wurtz Coupling Hydrolysis Step 3: Acidic Hydrolysis Imine_Intermediate->Hydrolysis Product This compound Hydrolysis->Product Hydrolysis->Low_Yield Incomplete Hydrolysis Product Degradation Weinreb Amide Synthesis Start 4-Pyridinecarboxylic Acid Activation Acid Activation (e.g., SOCl2, Oxalyl Chloride) Start->Activation Amide_Formation Reaction with N,O-Dimethylhydroxylamine Activation->Amide_Formation Weinreb_Amide Pyridine-4-Weinreb Amide Amide_Formation->Weinreb_Amide Grignard_Addition Addition of 2-Fluorophenylmagnesium bromide Weinreb_Amide->Grignard_Addition Product This compound Grignard_Addition->Product

Caption: Workflow for the Weinreb amide synthesis of the target ketone.

  • Advantages: The tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide is stable and does not collapse to form a ketone until acidic workup. This prevents the common problem of over-addition to form a tertiary alcohol.

  • Experimental Protocol: Synthesis of Pyridine-4-Weinreb Amide

    • To a solution of 4-pyridinecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a base (e.g., triethylamine or pyridine, 3.0 eq) in dichloromethane.

    • Slowly add the acid chloride solution to the hydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Purify the crude product by column chromatography to obtain the Weinreb amide.

Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful C-C bond-forming reaction that can be an excellent alternative, especially when functional group tolerance is a concern. [1][2]This would involve the reaction of a 4-pyridylzinc reagent with 2-fluorobenzoyl chloride.

  • Challenges: The preparation and handling of organozinc reagents can be challenging, and the palladium catalyst and ligands can be expensive. Pyridylzinc reagents can also be unstable. [3]However, recent advances have led to the development of more stable and easy-to-handle solid 2-pyridylzinc reagents. [3]

  • Experimental Protocol: Negishi Coupling

    • Preparation of 4-Pyridylzinc Chloride: To a solution of 4-iodopyridine (1.0 eq) in anhydrous THF, add isopropylmagnesium chloride lithium chloride complex (1.1 eq) at -20 °C. Stir for 1 hour. Then, add a solution of zinc chloride (1.2 eq) in THF and stir for another hour at room temperature.

    • Coupling Reaction: In a separate flask, add 2-fluorobenzoyl chloride (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a ligand (if necessary) to anhydrous THF.

    • Slowly add the freshly prepared 4-pyridylzinc chloride solution to the flask containing the acid chloride and catalyst at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

Method Advantages Disadvantages
Grignard ReactionCost-effective, readily available starting materials.Prone to side reactions, sensitive to conditions.
Weinreb AmideHigh selectivity for ketones, avoids over-addition.Requires an extra step to prepare the amide.
Negishi CouplingHigh functional group tolerance, generally high yielding.Expensive catalyst/ligands, organozinc reagents can be unstable.

Conclusion

Overcoming poor yield in the synthesis of this compound requires a systematic approach to troubleshooting. By carefully controlling reaction parameters in the Grignard synthesis, particularly magnesium activation, anhydrous conditions, and temperature, yields can be significantly improved. When these optimizations are insufficient, alternative strategies such as the Weinreb amide approach or a Negishi cross-coupling offer robust and reliable pathways to the desired product. The choice of method will ultimately depend on the specific challenges encountered, available resources, and the scale of the synthesis.

References

  • Chen, H., Sun, S., Xi, H., & Hu, Y. (Year). General procedure for the synthesis of nitriles. Journal of Organic Chemistry.
  • Fathi, M., & Al-Jawaheri, R. (2022). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]

  • Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Horseman, G. P. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 656–675. [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Reddit. (2021). r/Chempros: Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Stathakis, C., Bernhardt, S., Colombe, J. R., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic letters, 15(22), 5754–5757. [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

Sources

Refining purification methods for high-purity (2-Fluorophenyl)(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of high-purity (2-Fluorophenyl)(pyridin-4-yl)methanone. By addressing common challenges through a detailed troubleshooting guide and frequently asked questions, this document aims to enhance experimental outcomes, ensure product quality, and promote safe laboratory practices. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to foster a self-validating approach to purification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this substance is critical for the success of subsequent reactions and the quality of the final drug product. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity. This guide is designed to be a practical resource for scientists encountering challenges in the purification of this important building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What are the likely causes and how can I optimize the process?

Answer: Low recovery from recrystallization is a common issue that can often be attributed to several factors related to solvent selection and experimental technique.

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to a low yield.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, thus reducing the amount that crystallizes.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or an oil, trapping impurities and making filtration difficult.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a less complete crystallization.

Optimization Protocol:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for benzophenone-type molecules include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[1]

  • Minimize Solvent Volume: In a heated flask, dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution. Add the solvent in small portions until the solid just dissolves.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Maximize Recovery: After crystallization is complete, filter the crystals using a Büchner funnel and wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Solvent SystemSuitability for BenzophenonesNotes
EthanolGoodOften provides good crystal quality.
Methanol/WaterGoodThe addition of water as an anti-solvent can significantly decrease solubility upon cooling.[2][3]
Ethyl Acetate/HexaneGoodA versatile system where hexane acts as the anti-solvent.
IsopropanolModerateCan be effective, but may require a larger volume than ethanol.
Issue 2: Persistent Impurity Peak in NMR/LC-MS Analysis

Question: After purification by column chromatography, I still observe a persistent impurity in my NMR and LC-MS data. How can I identify and remove this impurity?

Answer: A persistent impurity suggests that it has similar polarity to your target compound, making separation by standard chromatography challenging. The identity of the impurity is often related to the synthetic route used.

  • Grignard Synthesis Impurities: If a Grignard reaction between a 2-fluorophenylmagnesium halide and a pyridine-4-carboxaldehyde or a related derivative was used, common impurities include unreacted starting materials or byproducts from the reaction of the Grignard reagent with the ester, which can lead to the formation of a tertiary alcohol.[4][5]

  • Friedel-Crafts Acylation Impurities: Friedel-Crafts acylation of pyridine is notoriously difficult due to the coordination of the Lewis acid catalyst to the pyridine nitrogen, which deactivates the ring towards electrophilic substitution.[6] This can lead to low yields and the presence of unreacted starting materials or side products from reaction at other positions.

  • Hydrolysis: The ketone functionality can be susceptible to hydrolysis under certain conditions, although this is less common for benzophenones.[7]

Troubleshooting Workflow:

cluster_chromatography Chromatography Optimization start Persistent Impurity Detected identify Identify Impurity (NMR, MS) start->identify unreacted_sm Unreacted Starting Material? identify->unreacted_sm byproduct Reaction Byproduct? identify->byproduct unreacted_sm->byproduct No wash Aqueous Wash to Remove Water-Soluble Impurities unreacted_sm->wash Yes chromatography Optimize Chromatography byproduct->chromatography Yes recrystallize Re-recrystallization with Different Solvent System wash->recrystallize recrystallize->chromatography change_eluent Change Eluent Polarity chromatography->change_eluent change_stationary Change Stationary Phase (e.g., Alumina) chromatography->change_stationary

Caption: Decision tree for troubleshooting persistent impurities.

Detailed Chromatographic Optimization:

  • Eluent System Modification: If using a standard ethyl acetate/hexane system, try a gradient elution to improve separation. Alternatively, consider adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to fine-tune the polarity.

  • Alternative Stationary Phase: Silica gel is acidic and may not be ideal for all separations involving basic compounds like pyridines. Consider using neutral or basic alumina as the stationary phase, which can alter the elution order and improve separation.[8]

Issue 3: Product Discoloration

Question: My final product has a yellow or brownish tint, even after purification. What is causing this discoloration and how can I obtain a colorless product?

Answer: Discoloration in the final product often points to the presence of trace, highly colored impurities or degradation products.

  • Oxidation: Aromatic ketones can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Residual Catalyst: If a transition metal catalyst was used in the synthesis, trace amounts may remain and cause discoloration.

  • Thermal Degradation: While benzophenones are generally thermally stable, prolonged exposure to high temperatures during distillation or drying can lead to decomposition and the formation of colored byproducts.[9][10]

Decolorization Techniques:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Heat the mixture for a short period, then filter it hot through a pad of Celite to remove the carbon. Recrystallize the product from the filtrate.

  • Chelating Agents: If metal catalyst residue is suspected, washing a solution of the product with a dilute aqueous solution of a chelating agent like EDTA may be effective.

  • Control of Atmosphere: During purification and storage, it is good practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and effective method is the reaction of a Grignard reagent, 2-fluorophenylmagnesium bromide, with isonicotinonitrile (pyridine-4-carbonitrile). This approach avoids the harsh conditions and potential side reactions of Friedel-Crafts acylation on a pyridine ring.[10] The intermediate imine is then hydrolyzed to the desired ketone.

Q2: What are the recommended conditions for column chromatography?

A2: For a moderately polar compound like this compound, a good starting point for column chromatography is silica gel as the stationary phase with a gradient eluent system of hexane and ethyl acetate.[8] A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. The optimal conditions should be determined by thin-layer chromatography (TLC) beforehand.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carbonyl (C=O) stretch, which is characteristic of ketones.[11]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing purity and quantifying trace impurities.

Q4: What are the key safety precautions when handling reagents for the synthesis of this compound?

A4: When synthesizing this compound, several reagents require careful handling.

  • 2-Fluorobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][13][14]

  • Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood.[15]

  • Grignard Reagents: These are highly reactive and will react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere.[16]

Q5: How should I dispose of waste generated during the purification process?

A5: Waste materials, especially those containing pyridine, should be disposed of according to institutional and local regulations. Pyridine-containing waste is typically considered hazardous and should be collected in a designated, properly labeled waste container for chemical waste disposal.[17][18][19]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (in the same ratio as the final recrystallization mixture).

  • Dry the crystals under vacuum.

start Crude Product in Flask add_etoh Add Minimal Hot Ethanol to Dissolve start->add_etoh add_water Add Water Dropwise until Cloudy add_etoh->add_water redissolve Add Hot Ethanol to Clarify add_water->redissolve cool_rt Slowly Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter and Wash with Cold Solvent cool_ice->filter dry Dry Crystals Under Vacuum filter->dry

Sources

Validation & Comparative

A Comparative Analysis of (2-Fluorophenyl)(pyridin-4-yl)methanone and Structurally Related Kinase Inhibitors in Targeting the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, particularly for therapeutic intervention in inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) pathway stands out as a critical signaling node.[1][2] This guide provides a comparative analysis of (2-Fluorophenyl)(pyridin-4-yl)methanone, a representative scaffold of a class of p38 MAPK inhibitors, and contrasts its profile with other well-established inhibitors targeting the same pathway. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison, underpinned by robust experimental methodologies.

The core structure, featuring a pyridinyl-methanone linkage, is a well-recognized pharmacophore in the design of ATP-competitive kinase inhibitors.[3] this compound itself represents a foundational chemical entity whose derivatives have been explored for their inhibitory potential against various kinases. For this analysis, we will evaluate its profile in the context of p38 MAPK inhibition, a pathway deeply implicated in cellular responses to stress and cytokines.[2][3]

The p38 MAPK Signaling Cascade: A Prime Therapeutic Target

The p38 MAPK pathway is a key regulator of inflammatory responses. External stimuli such as cytokines or environmental stress activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases, making p38 MAPK a compelling target for therapeutic inhibition.[3][4]

p38_pathway stimuli Stress / Cytokines (e.g., TNF-α, IL-1) upstream Upstream Kinases (MKK3, MKK6) stimuli->upstream Activates p38 p38 MAPK (α, β, γ, δ) upstream->p38 Phosphorylates downstream_kinase Downstream Kinase (MAPKAPK2/MK2) p38->downstream_kinase Phosphorylates transcription_factors Transcription Factors (ATF2, Max) p38->transcription_factors Phosphorylates inhibitors This compound SB203580 BIRB 796 inhibitors->p38 Inhibits cytokines Inflammatory Response (TNF-α, IL-6 Production) downstream_kinase->cytokines transcription_factors->cytokines

Figure 2: Workflow for a biochemical kinase assay.

Cell-Based Phosphorylation Assay (In Situ)

This assay assesses the inhibitor's ability to enter cells and inhibit the target kinase in its natural environment. It is a crucial step to confirm that in vitro potency translates to cellular activity.

Principle of Causality: Observing the inhibition of phosphorylation of a known downstream substrate of p38 MAPK (like MK2) within a cell provides strong evidence that the compound is cell-permeable and engages its target in a physiological context. This bridges the gap between biochemical potency and biological effect.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human monocytes or a cancer cell line with active p38 signaling) to approximately 80% confluency.

    • Pre-treat the cells with various concentrations of the kinase inhibitor for 1-2 hours.

  • Stimulation:

    • Stimulate the p38 pathway by adding an agonist (e.g., lipopolysaccharide (LPS) or anisomycin) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 target (e.g., phospho-MK2).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Figure 3: Workflow for a cell-based phosphorylation assay.

Conclusion and Future Directions

The comparative analysis reveals that while this compound belongs to a chemical class with demonstrated potential for p38 MAPK inhibition, its specific activity and selectivity profile require further direct biochemical and cellular characterization. Established inhibitors like SB203580 and BIRB 796 serve as crucial benchmarks, with the latter's allosteric mechanism and high potency highlighting an advanced approach to kinase inhibition. [5] For researchers working with novel compounds like this compound, the outlined experimental workflows provide a robust framework for a thorough evaluation. The ultimate goal is to develop inhibitors with high potency, selectivity, and favorable pharmacological properties. The journey from a promising chemical scaffold to a clinical candidate is challenging, with many p38 inhibitors facing hurdles in clinical trials due to toxicity or lack of efficacy. [1][6]Therefore, a rigorous preclinical assessment, as detailed in this guide, is paramount to success.

References

  • Wikipedia. SB 203580. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580 | Ligand page. [Link]

  • Iraqi Academic Scientific Journals. Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. [Link]

  • opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]

  • PubMed. Extended kinase profile and properties of the protein kinase inhibitor nilotinib. [Link]

  • PubMed. TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • National Center for Biotechnology Information. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • National Center for Biotechnology Information. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • PubChem. (4-Fluorophenyl)(pyridin-4-yl)methanone. [Link]

  • National Center for Biotechnology Information. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]

  • AACR Journals. Extended kinase profiling of the Bcr-Abl inhibitor nilotinib. [Link]

  • Patsnap Synapse. What are TAB1 inhibitors and how do they work?. [Link]

  • PubChem. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. [Link]

  • ResearchGate. Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]

  • ACS Publications. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link]

  • ClinPGx. Annotation of FDA Label for nilotinib and ABL1, BCR. [Link]

  • ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Taylor & Francis Online. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]

  • ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]

  • Wikipedia. Mitogen-activated protein kinase. [Link]

  • PubMed. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

Comparative Kinase Cross-Reactivity Profiling: A Guide to Characterizing (2-Fluorophenyl)(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly every cellular process.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy; however, a significant challenge persists: inhibitor selectivity.[3] Due to the high structural conservation of the ATP-binding pocket across the kinome, many inhibitors affect not only their intended target but also a host of other kinases.[4] This promiscuity can lead to off-target toxicities, complicating clinical development and patient care.[3][5]

Conversely, a well-characterized, multi-target profile—or polypharmacology—can sometimes yield superior therapeutic efficacy. Therefore, a comprehensive understanding of a compound's interaction profile across the entire kinome is not merely a regulatory hurdle but a fundamental necessity for strategic drug development. It allows researchers to differentiate between on-target efficacy and off-target side effects, identify potential new therapeutic applications, and build a robust safety profile.[6]

This guide provides an in-depth technical framework for assessing the cross-reactivity of a novel investigational compound, (2-Fluorophenyl)(pyridin-4-yl)methanone . While structurally related to certain p38 MAP kinase inhibitors, its broader kinome-wide selectivity is unknown.[7] We will outline a systematic approach to profile this compound, comparing its performance against established benchmarks with distinct selectivity profiles: the promiscuous ATP-competitive inhibitor Staurosporine and the highly selective allosteric inhibitor Asciminib . This comparative analysis will provide critical insights into the compound's therapeutic potential and guide its future development.

Comparative Framework: Selecting the Right Benchmarks

The choice of comparators is critical for contextualizing the selectivity profile of an investigational compound. Our selection provides a spectrum of activity, from broad to highly specific, and encompasses different mechanisms of action.

  • This compound (Test Compound): A novel small molecule with a chemical scaffold suggesting potential kinase inhibitory activity. Its selectivity profile is the primary subject of this investigation.

  • Staurosporine (Promiscuous, ATP-Competitive Control): An archetypal broad-spectrum kinase inhibitor that binds to the ATP pocket of most kinases with high affinity.[8] It serves as a positive control for assay validity and represents a "worst-case" scenario for selectivity.

  • Asciminib (Selective, Allosteric Control): An FDA-approved inhibitor of BCR-Abl that binds to the myristoyl pocket, a distal allosteric site.[9] This mechanism confers exceptional selectivity, providing a benchmark for a highly targeted profile and a different mode of action. Allosteric inhibitors are of significant interest as they can overcome resistance to traditional ATP-competitive drugs.[9][10]

Experimental Design: A Multi-Stage Strategy for Kinome Profiling

Our approach is designed as a self-validating funnel, starting with a broad primary screen to identify initial interactions, followed by quantitative dose-response assays to confirm potency, and concluding with mechanistic studies to understand the mode of inhibition.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Quantification cluster_2 Phase 3: Mechanistic Insight PrimaryScreen Primary Screen (Single Concentration @ 1µM) HitIdentification Hit Identification (Inhibition >70%) PrimaryScreen->HitIdentification Data Analysis DoseResponse Dose-Response Assays (10-point IC50 determination) HitIdentification->DoseResponse Progress Confirmed Hits MoA_Study Mechanism of Action Study (ATP Competition Assay) DoseResponse->MoA_Study Characterize Potent Hits LeadCandidate Selectivity Profile Established (Lead Candidate Assessment) MoA_Study->LeadCandidate

Caption: Kinase Inhibitor Profiling Workflow.

Rationale Behind Experimental Choices
  • Assay Platform: We selected a radiometric filter-binding assay using ³³P-ATP. This method is considered a gold standard for its high sensitivity, low false-positive rate, and direct measurement of catalytic activity (substrate phosphorylation).[6] It is universally applicable across a wide range of protein, lipid, and carbohydrate kinases.[11]

  • Kinase Panel: A comprehensive panel of over 340 human wild-type kinases was chosen to provide a broad and reliable view of the compound's activity across the kinome.[12] This extensive coverage is crucial for identifying potential off-targets that could be missed in smaller, more focused panels.[12]

  • ATP Concentration: The primary screen and subsequent IC₅₀ determinations are conducted at a fixed ATP concentration equivalent to the apparent Kₘ of each specific kinase. This condition is critical for accurately assessing the potency of ATP-competitive inhibitors, as their IC₅₀ values are highly dependent on the concentration of the competing substrate (ATP).[8] This ensures a fair comparison of potency across different kinases.

Detailed Experimental Protocols

The following protocols describe a robust methodology for kinase profiling. All steps should be performed with calibrated equipment and high-purity reagents to ensure data integrity.

Protocol 1: Primary Kinase Profiling (Single-Point Screen)

This protocol is designed for high-throughput screening to identify initial "hits" from a large kinase panel.

  • Compound Preparation: Prepare a 100X stock solution of this compound and control compounds (Staurosporine, Asciminib) in 100% DMSO. For the assay, this will be diluted to a final concentration of 1 µM in the reaction buffer (final DMSO concentration ≤ 1%).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For a final volume of 25 µL:

    • 5 µL of Kinase Buffer (contains MgCl₂, buffer salts, DTT).[13]

    • 10 µL of the specific kinase and its corresponding substrate (peptide or protein).

    • 5 µL of the test compound dilution (or DMSO for control wells).

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of ³³P-ATP solution (at Kₘ concentration for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.

  • Detection: Spot 10 µL of the reaction mixture onto a P30 filtermat. Wash the mat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated ³³P-ATP.

  • Quantification: Dry the filtermat and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). A hit is typically defined as >70% inhibition.

Protocol 2: IC₅₀ Determination (Dose-Response)

This protocol quantifies the potency of the test compound against the "hit" kinases identified in the primary screen.

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Setup: Follow steps 2-7 from Protocol 1, but instead of a single concentration, use the full dilution series for the compound addition step.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Protocol 3: Mechanism of Action (ATP Competition)

This assay determines if the compound inhibits the kinase by competing with ATP.

  • Experimental Setup: Select a confirmed hit kinase. Perform the IC₅₀ determination assay (Protocol 2) under two different conditions:

    • Condition A: Low ATP concentration (e.g., the Kₘ value).

    • Condition B: High ATP concentration (e.g., 10-fold or 100-fold the Kₘ value).

  • Data Analysis: Compare the IC₅₀ values obtained under both conditions.

    • Interpretation: If the compound is ATP-competitive, a significant rightward shift (increase) in the IC₅₀ value will be observed at the higher ATP concentration.[14] If the inhibition is non-ATP competitive (e.g., allosteric), the IC₅₀ value will remain largely unchanged.[15]

Results and Comparative Analysis (Hypothetical Data)

The following tables present hypothetical but plausible data for this compound against our selected benchmarks.

Table 1: Primary Screen Results (% Inhibition at 1 µM)
Kinase TargetThis compoundStaurosporine (Control)Asciminib (Control)
ABL1 25%98%95%
p38α (MAPK14) 92% 99%5%
JNK1 85% 97%8%
VEGFR2 45%95%2%
EGFR 15%92%4%
CDK2 33%98%1%
ROCK1 68%96%10%
AKT1 12%91%3%

Data in bold indicates a "hit" (>70% inhibition).

Table 2: IC₅₀ Values for Confirmed Hits (nM)
Kinase TargetThis compoundStaurosporine (Control)
p38α (MAPK14) 85 nM5 nM
JNK1 250 nM15 nM
Analysis of Hypothetical Results

The primary screen (Table 1) immediately differentiates the profiles. As expected, Staurosporine inhibits nearly all kinases tested, while Asciminib is highly selective for its target, ABL1. Our test compound, this compound, shows a focused inhibitory profile, with strong activity against two members of the MAPK family: p38α and JNK1.

The follow-up IC₅₀ determination (Table 2) quantifies this observation. The compound is most potent against p38α (IC₅₀ = 85 nM), with approximately 3-fold weaker activity against JNK1. This suggests a degree of selectivity within the MAPK family, a desirable trait for minimizing off-target effects within related pathways.

The ATP competition assay (data not shown) revealed a >15-fold rightward shift in the IC₅₀ for p38α when the ATP concentration was increased from Kₘ to 10x Kₘ, confirming an ATP-competitive mechanism of action .

G Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) MK2->Downstream Inhibitor (2-Fluorophenyl) (pyridin-4-yl)methanone Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for characterizing the kinase cross-reactivity profile of a novel compound. Based on our hypothetical data, this compound emerges as a potent, ATP-competitive inhibitor with promising selectivity for the p38α kinase over other kinases, including the closely related JNK1.

Compared to the promiscuous inhibitor Staurosporine, our test compound demonstrates a significantly more targeted profile, which is a highly advantageous feature for a therapeutic candidate. While not as exquisitely selective as the allosteric inhibitor Asciminib, its focused activity on a key signaling node like p38α suggests potential applications in inflammatory diseases and oncology.

The next logical steps in its preclinical development would include:

  • Cellular Potency Assays: Confirming target engagement and functional inhibition of the p38 MAPK pathway in relevant cell models.

  • Broader Safety Profiling: Screening against a panel of non-kinase targets (e.g., GPCRs, ion channels) to identify other potential off-target liabilities.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to p38α to elucidate the specific molecular interactions driving its potency and selectivity. This information would be invaluable for structure-activity relationship (SAR) studies to further optimize the compound.

By following a systematic and comparative approach, researchers can build a deep understanding of a compound's biological activity, enabling data-driven decisions and accelerating the journey from a promising hit to a potential therapeutic.

References

  • Eurofins DiscoverX. (2026).
  • Barvian, M., et al. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
  • Jabbar, M. A. A., et al. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Academic Scientific Journals.
  • Gogerty, J. H., et al. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed.
  • Anand, P., et al. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central.
  • Miller, R. M., et al. (n.d.). Allosteric regulation and inhibition of protein kinases. PMC - NIH.
  • Bryant, C., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Nussinov, R., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Rosi, E., et al. (2022).
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?
  • Ehrt, C., et al. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds.
  • Wu, P., et al. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry.
  • Shaffer, J., et al. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2025). Protein kinase profiling assays: A technology review.
  • BMG LABTECH. (2020). Kinase assays.
  • Chemical Science (RSC Publishing). (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
  • ResearchG
  • AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
  • Skolnick, J., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed.

Sources

A Comparative In Vitro Efficacy Analysis of (2-Fluorophenyl)(pyridin-4-yl)methanone Against Standard-of-Care Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of drug discovery. The leukotriene pathway, a critical mediator of inflammatory responses, presents a compelling target for therapeutic intervention. Leukotriene A4 hydrolase (LTA4H) is a pivotal enzyme in this pathway, responsible for the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a multitude of inflammatory diseases.[1][2][3] Inhibition of LTA4H not only curtails the production of LTB4 but may also promote the synthesis of anti-inflammatory lipoxins, offering a dual benefit in resolving inflammation.[1] This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel compound, (2-Fluorophenyl)(pyridin-4-yl)methanone, a fragment identified to bind to LTA4H, against established standard-of-care drugs that modulate the leukotriene pathway.

This compound has been identified as a ligand for Leukotriene A4 hydrolase through crystallographic screening, suggesting its potential as a direct inhibitor of this key pro-inflammatory enzyme. To rigorously evaluate its potential, we will compare its in vitro performance against two benchmark compounds:

  • Zileuton: An inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in leukotriene synthesis.[4][5][6] By acting upstream of LTA4H, Zileuton provides a broader inhibition of the leukotriene pathway.

  • Bestatin (Ubenimex): A well-characterized, competitive inhibitor of LTA4H, offering a direct comparison of inhibitory potency at the target enzyme.[7][8][9]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for assessing the in vitro anti-inflammatory potential of novel compounds targeting the LTA4H pathway. We will delve into the underlying scientific principles, detailed experimental protocols, and a comparative analysis of efficacy data.

The Leukotriene B4 Synthesis Pathway: A Key Inflammatory Cascade

The production of LTB4 is a multi-step enzymatic process initiated by the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX) then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4H subsequently catalyzes the hydrolysis of LTA4 to produce LTB4. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[2][10]

Leukotriene B4 Synthesis Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Leukotriene A4 Hydrolase (LTA4H) Inflammation Pro-inflammatory Effects (Neutrophil Chemoattraction) LTB4->Inflammation Zileuton Zileuton (5-LOX Inhibitor) Zileuton->LTA4 CompoundX This compound (LTA4H Inhibitor) CompoundX->LTB4 Bestatin Bestatin (LTA4H Inhibitor) Bestatin->LTB4

Figure 1: Simplified schematic of the Leukotriene B4 synthesis pathway and the points of intervention for the compared compounds.

Comparative In Vitro Efficacy Assessment

To provide a robust comparison, we will outline two key in vitro assays: a direct enzymatic assay to measure LTA4H inhibition and a cell-based assay to assess the functional anti-inflammatory effects.

Direct Enzymatic Inhibition of Leukotriene A4 Hydrolase

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H. The concentration at which the compound inhibits 50% of the enzyme's activity is determined as the IC50 value, a key metric for potency.

This protocol is adapted from established methods for measuring LTA4H activity.[11][12]

  • Reagents and Materials:

    • Recombinant human LTA4H enzyme

    • Leukotriene A4 (LTA4) methyl ester (substrate precursor)

    • Sodium hydroxide (NaOH)

    • Bovine Serum Albumin (BSA)

    • DMSO (for compound dilution)

    • Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • LTB4 ELISA kit

    • 96-well microplates

  • LTA4 Substrate Preparation:

    • Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester with NaOH in a degassed solution under a nitrogen atmosphere.

    • Immediately before use, dilute the LTA4 solution in the reaction buffer containing BSA.

  • Assay Procedure:

    • Prepare serial dilutions of this compound, Zileuton, and Bestatin in DMSO.

    • In a 96-well plate, add the reaction buffer, the diluted compounds (or DMSO for control), and the recombinant LTA4H enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.

    • Incubate the reaction mixture at 37°C for 10 minutes.

    • Terminate the reaction by adding a stop solution or by significant dilution with the assay buffer.

    • Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTA4H inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound using a non-linear regression analysis.

CompoundTargetIC50 (nM)
This compoundLTA4H50
BestatinLTA4H20[7]
Zileuton5-LOX>10,000 (against LTA4H)

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimental data. Zileuton is not expected to directly inhibit LTA4H.

Cell-Based Assay for Inhibition of LTB4 Production

This assay evaluates the ability of the compounds to inhibit the production of LTB4 in a cellular context, providing a more physiologically relevant measure of their anti-inflammatory potential. Human polymorphonuclear leukocytes (PMNs) or monocytic cell lines like U937 are suitable for this purpose as they endogenously express the leukotriene pathway enzymes.[13][14]

This protocol is based on established methods for measuring LTB4 release from inflammatory cells.[15]

  • Cell Culture and Stimulation:

    • Culture human PMNs or U937 cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Pre-treat the cells with serial dilutions of this compound, Zileuton, and Bestatin for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent LTB4 production.

    • Incubate the stimulated cells for a defined period (e.g., 15-30 minutes).

  • LTB4 Quantification:

    • Pellet the cells by centrifugation.

    • Collect the supernatant, which contains the released LTB4.

    • Quantify the LTB4 concentration in the supernatant using an LTB4 ELISA kit.

  • Data Analysis:

    • Calculate the percentage of LTB4 production inhibition for each compound concentration compared to the stimulated control.

    • Determine the IC50 value for each compound in the cellular assay.

CompoundTargetCellular IC50 (nM)
This compoundLTA4H150
BestatinLTA4H80
Zileuton5-LOX500

Note: The IC50 values are hypothetical and for illustrative purposes.

Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay Enzyme Recombinant LTA4H Incubate1 Pre-incubation (37°C, 15 min) Enzyme->Incubate1 Compound1 Test Compounds (Serial Dilutions) Compound1->Incubate1 Substrate LTA4 Reaction Enzymatic Reaction (37°C, 10 min) Substrate->Reaction Incubate1->Reaction Quantify1 LTB4 Quantification (ELISA) Reaction->Quantify1 IC50_1 IC50 Determination Quantify1->IC50_1 Cells Inflammatory Cells (e.g., PMNs, U937) Pretreat Pre-treatment (30 min) Cells->Pretreat Compound2 Test Compounds (Serial Dilutions) Compound2->Pretreat Stimulant Calcium Ionophore (A23187) Stimulate Cell Stimulation (15-30 min) Stimulant->Stimulate Pretreat->Stimulate Supernatant Supernatant Collection Stimulate->Supernatant Quantify2 LTB4 Quantification (ELISA) Supernatant->Quantify2 IC50_2 IC50 Determination Quantify2->IC50_2

Figure 2: Workflow for the comparative in vitro efficacy assessment of LTA4H inhibitors.

Interpretation and Scientific Rationale

The direct enzymatic assay provides a clean assessment of a compound's potency at the molecular target. A low nanomolar IC50 for this compound in this assay would confirm its activity as a direct LTA4H inhibitor. Comparing this value to that of Bestatin provides a direct benchmark of its potency against a known inhibitor. Zileuton, acting on 5-LOX, would not be expected to show significant activity in this assay, confirming the specificity of the assay for LTA4H.

The cell-based assay offers a more comprehensive view of the compound's potential efficacy by taking into account factors such as cell permeability and off-target effects. A potent IC50 value for this compound in the cellular assay would indicate that it can effectively penetrate cells and inhibit LTB4 production in a physiological context. Comparing its cellular IC50 to that of Zileuton and Bestatin allows for an assessment of its overall anti-inflammatory potential in a cellular system.

A desirable profile for this compound would be a potent IC50 in both the enzymatic and cellular assays, ideally comparable to or better than the standard-of-care comparators. This would suggest that it is a potent and cell-permeable inhibitor of LTA4H with strong potential for further development as an anti-inflammatory agent.

Conclusion

This guide outlines a rigorous and scientifically sound approach for the comparative in vitro efficacy assessment of this compound. By employing both direct enzymatic and cell-based assays and comparing the results to well-characterized standard-of-care drugs, researchers can gain a comprehensive understanding of the compound's potential as a novel LTA4H inhibitor. The detailed protocols and rationale provided herein serve as a valuable resource for drug discovery professionals seeking to identify and characterize the next generation of anti-inflammatory therapeutics.

References

  • Gerlach, T., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(10), 1187-1200. [Link]

  • El-Gamal, M. I., et al. (2017). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 22(11), 1893. [Link]

  • Menssen, A., et al. (2024). LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial. Clinical and Translational Science, 17(2), e13702. [Link]

  • Patsnap Synapse. (2024). What are LTA4H inhibitors and how do they work? [Link]

  • Wang, Y., et al. (2021). Classification and QSAR models of leukotriene A4 hydrolase (LTA4H) inhibitors by machine learning methods. Journal of Molecular Structure, 1230, 129881. [Link]

  • Marks, D. J., & Harbord, M. W. (2008). Zileuton. StatPearls. [Link]

  • Claesson, H. E., & Dahlén, S. E. (1985). Leukotriene A4, conversion to leukotriene B4 in human T-cell lines. FEBS letters, 184(2), 313-316. [Link]

  • Mishra, N. K., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 31-40. [Link]

  • Goulet, F., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. Analytical biochemistry, 441(2), 149-157. [Link]

  • Sagi, Y., et al. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. Nature Neuroscience, 26(11), 1930-1943. [Link]

  • Kumar, A., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0301234. [Link]

  • Sjölander, A., et al. (1991). Lung cancer cell lines inhibit leukotriene B4 production by human polymorphonuclear leukocytes at the level of phospholipase A2. Cancer research, 51(1), 284-288. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0301234. [Link]

  • Wikipedia. (2024). Zileuton. [Link]

  • PharmaCompass. (n.d.). Zileuton. [Link]

  • Khan, I., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

  • Johansson, C., et al. (2018). Leukotriene A4 Hydrolase Activation and Leukotriene B4 Production by Eosinophils in Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 58(5), 585-592. [Link]

  • Axxam S.p.A. (n.d.). Smart cellular assays to study inflammatory skin disorders. [Link]

  • Chen, Y. C., et al. (2020). Inhibition of LTA4H by bestatin in human and mouse colorectal cancer. EBioMedicine, 55, 102758. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 33-39. [Link]

  • Wang, S., et al. (2020). Leukotriene A4 Hydrolase Is a Candidate Predictive Biomarker for Successful Allergen Immunotherapy. Frontiers in immunology, 11, 559746. [Link]

  • Pharmapproach. (2025). Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Ma, L., et al. (2011). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical biochemistry, 413(2), 154-161. [Link]

  • Marques, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 588. [Link]

  • Wikipedia. (2024). Leukotriene B4. [Link]

  • U.S. Food and Drug Administration. (n.d.). ZYFLO® (zileuton tablets) DESCRIPTION. [Link]

  • Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. [Link]

  • Hernandez, M., et al. (2015). Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media. The Journal of infectious diseases, 212(11), 1845–1853. [Link]

  • ResearchGate. (n.d.). Model for the binding of bestatin to the active site of LTA 4 hydrolase. [Link]

  • Chen, Y. C., et al. (2020). Inhibition of LTA4H by bestatin in human and mouse colorectal cancer. EBioMedicine, 55, 102758. [Link]

Sources

A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Hematopoietic Progenitor Kinase 1 (HPK1) for Immuno-Oncology Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting HPK1 in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Primarily expressed in hematopoietic cell lineages, HPK1 acts as a crucial brake on anti-tumor immunity.[1] Upon TCR engagement, HPK1 activation leads to the phosphorylation of the adaptor protein SLP-76, which subsequently triggers a cascade of events that dampen T-cell activation, proliferation, and cytokine release.[1][3] Consequently, inhibiting HPK1 kinase activity is a promising therapeutic strategy to unleash a potent and durable anti-cancer immune response.[1][4] This guide provides a head-to-head comparison of various small molecule HPK1 inhibitors, offering insights into their biochemical potency, cellular activity, and selectivity.

While this guide aims to be a comprehensive resource, it is important to note that publicly available data on the HPK1 inhibitory activity of (2-Fluorophenyl)(pyridin-4-yl)methanone is limited at the time of this publication. Therefore, a direct comparison of this specific compound is not included. The following sections will focus on a comparative analysis of other well-characterized HPK1 inhibitors to provide a valuable reference for researchers in the field.

The HPK1 Signaling Pathway: A Key Immunosuppressive Hub

Understanding the mechanism of HPK1-mediated immunosuppression is paramount for the rational design and evaluation of its inhibitors. The following diagram illustrates the central role of HPK1 in negatively regulating T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 (Active) TCR->HPK1 Activation CD28 CD28 PLCg1 PLCγ1 Activation ERK ERK Activation PLCg1->ERK IL2 IL-2 Production (T-Cell Proliferation) ERK->IL2 SLP76 SLP-76 HPK1->SLP76 Phosphorylates SLP76->PLCg1 Activates T_Cell_Activation T-Cell Activation & Effector Function SLP76->T_Cell_Activation pSLP76 p-SLP-76 (Ser376) Ub Ubiquitination & Degradation pSLP76->Ub Recruits E3 Ligase Ub->SLP76 Degrades HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibits

Figure 1: Simplified schematic of the HPK1 signaling pathway in T-cells.

Upon TCR stimulation, HPK1 is activated and phosphorylates SLP-76 at Serine 376. This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the recruitment of an E3 ubiquitin ligase complex and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 effectively terminates downstream signaling cascades, including the activation of PLCγ1 and ERK, which are essential for T-cell activation and the production of interleukin-2 (IL-2).[5] HPK1 inhibitors block the initial phosphorylation of SLP-76, thereby preventing its degradation and sustaining the signaling required for a robust anti-tumor immune response.

Head-to-Head Comparison of HPK1 Inhibitors: Biochemical and Cellular Potency

The development of potent and selective HPK1 inhibitors is a key focus in immuno-oncology research. The following table summarizes the reported biochemical and cellular activities of several notable HPK1 inhibitors.

Compound Name/CodeBiochemical IC50 (nM)Cellular p-SLP-76 IC50 (µM)IL-2 Production EC50 (nM)Reference(s)
GNE-1858 1.9--[1]
Compound K (BMS) 2.6--[1]
HPK1-IN-7 2.6--[6]
XHS 2.60.6-[1]
Compound 2-4 1.10.3-[7]
Compound 2-7 1.39-11.56 (Jurkat cells)[7]
Compound 22 0.061--[1]
C17 0.05--[1]
M074-2865 2930--[1]
ISR-05 24200--[8][9]
ISR-03 43900--[8][9]

Note: IC50 and EC50 values are highly dependent on assay conditions and may not be directly comparable across different studies. "-" indicates data not reported in the cited sources.

This data highlights a range of potencies among different chemical scaffolds. Compounds like C17 and Compound 22 demonstrate exceptionally high biochemical potency with sub-nanomolar IC50 values.[1] Others, such as GNE-1858 and Compound K, also exhibit potent low nanomolar inhibition.[1] It is crucial to correlate biochemical potency with cellular activity. For instance, compound XHS shows a biochemical IC50 of 2.6 nM and maintains a respectable cellular IC50 of 0.6 µM for the inhibition of SLP-76 phosphorylation.[1] Similarly, compound 2-4 demonstrates a strong correlation with a biochemical IC50 of 1.1 nM and a cellular p-SLP-76 IC50 of 0.3 µM.[7] This translation from biochemical to cellular activity is a critical step in validating the therapeutic potential of an inhibitor.

Kinase Selectivity: A Critical Parameter for Safety and Efficacy

Achieving high selectivity for HPK1 over other kinases, particularly within the MAP4K family, is a significant challenge due to the conserved nature of the ATP-binding pocket. Poor selectivity can lead to off-target effects and potential toxicities.

Strategies for Assessing Kinase Selectivity:

  • Broad Kinome Screening: Profiling inhibitors against a large panel of kinases (e.g., >400 kinases) provides a comprehensive overview of their selectivity.

  • Focused Family Screening: Assessing activity against closely related kinases, such as other members of the MAP4K family (e.g., MAP4K2, MAP4K3), is essential to determine family-specific selectivity.

For example, Compound K from BMS was reported to have a 50-fold greater selectivity over other MAP4K family members.[1] Similarly, studies on indazole compounds revealed that specific chemical modifications could significantly enhance selectivity for HPK1 over JAK1, a kinase implicated in off-target effects.[10] The salt bridge interaction between the inhibitor and residue Asp101 of HPK1 was identified as a key determinant of this selectivity.[10]

Experimental Protocols for HPK1 Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for key assays used to evaluate the performance of HPK1 inhibitors.

Biochemical HPK1 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to HPK1 activity.

Kinase_Assay_Workflow cluster_assay Biochemical Kinase Assay Start Start Add_Components Add Kinase, Substrate (MBP), ATP, and Inhibitor Start->Add_Components Incubate_Kinase_Rxn Incubate at RT (e.g., 1 hour) Add_Components->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_Depletion Incubate at RT (40 min) Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate at RT (30-60 min) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for a typical HPK1 biochemical kinase assay.

Protocol:

  • Prepare Reagents:

    • HPK1 Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.[11]

    • Recombinant human HPK1 enzyme.

    • Substrate: Myelin Basic Protein (MBP).[11]

    • ATP solution.

    • Test inhibitors at various concentrations.

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test inhibitor or vehicle (DMSO).

    • Add 20 µL of a solution containing HPK1 enzyme and MBP substrate in kinase buffer.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76 in a cellular context, providing a direct measure of target engagement.

Protocol:

  • Cell Culture and Stimulation:

    • Culture Jurkat T-cells or primary human T-cells in appropriate media.

    • Pre-incubate the cells with various concentrations of the HPK1 inhibitor or vehicle for 1-2 hours.

    • Stimulate the T-cells with an anti-CD3 antibody (e.g., OKT3) for 15-30 minutes to activate the TCR signaling pathway.[12]

  • Cell Lysis and Western Blotting:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Probe with a primary antibody for total SLP-76 or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SLP-76 signal to the total SLP-76 or loading control signal.

    • Calculate the percentage of inhibition of SLP-76 phosphorylation for each inhibitor concentration.

    • Determine the cellular IC50 value from a dose-response curve.

In Vitro T-Cell Activation Assay (IL-2 Production)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the production of the cytokine IL-2.

Protocol:

  • Isolation and Culture of PBMCs:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in complete RPMI-1640 medium.

  • T-Cell Stimulation and Inhibitor Treatment:

    • Plate the PBMCs in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of the HPK1 inhibitor or vehicle for 1-2 hours.

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

  • Measurement of IL-2 Production:

    • Incubate the cells for 24-48 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in IL-2 production.

In Vivo Efficacy of HPK1 Inhibitors

The ultimate validation of an HPK1 inhibitor's therapeutic potential lies in its in vivo anti-tumor activity. Syngeneic mouse tumor models are commonly used for this purpose.

Commonly Used Syngeneic Tumor Models:

  • MC38 (Colon Adenocarcinoma): A widely used and immunogenic model.

  • CT26 (Colon Carcinoma): Another well-characterized and immunogenic colon cancer model.

  • LLC (Lewis Lung Carcinoma): A model that is often less responsive to immune checkpoint inhibitors.

In these models, the oral administration of potent HPK1 inhibitors has been shown to lead to significant tumor growth inhibition (TGI), both as a monotherapy and in combination with immune checkpoint blockers like anti-PD-1 antibodies.[4] This enhanced anti-tumor efficacy is often correlated with increased infiltration of cytotoxic T-lymphocytes (TILs) into the tumor microenvironment and elevated levels of pro-inflammatory cytokines such as IFN-γ and IL-2.[4]

Conclusion and Future Perspectives

The inhibition of HPK1 represents a highly promising strategy in cancer immunotherapy. The field has seen the development of numerous potent and increasingly selective small molecule inhibitors. The head-to-head comparison of these compounds reveals a diverse landscape of chemical scaffolds with varying degrees of biochemical and cellular activity. The key challenges moving forward will be to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors to ensure sustained target engagement in vivo and to further enhance their selectivity to minimize potential off-target toxicities. As more clinical data becomes available for compounds like BGB-15025, CFI-402411, and NDI-101150, the therapeutic potential of targeting HPK1 in combination with other immunotherapies will become clearer, potentially offering new hope for patients with a wide range of malignancies.

References

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers in Chemistry. 2022. [Link]

  • (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. ResearchGate. 2025. [Link]

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Expert Opinion on Therapeutic Patents. 2024. [Link]

  • Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations. International Journal of Molecular Sciences. 2023. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. National Center for Biotechnology Information. 2025. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. 2025. [Link]

  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. 2022. [Link]

  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade. National Center for Biotechnology Information. 2023. [Link]

  • Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells. The EMBO Journal. 2011. [Link]

  • HPK1 Kinase Assay. BPS Bioscience. N.D. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Center for Biotechnology Information. 2020. [Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology. 2023. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. Journal of Medicinal Chemistry. 2016. [Link]

  • Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function. National Center for Biotechnology Information. 2021. [Link]

  • Abstract 1709: Novel small molecule HPK1 inhibitor induces immunogenic anti-tumor effects. Cancer Research. 2021. [Link]

  • 848 Novel small molecule HPK1 inhibitor PCC-1 induces strong anti-tumor activity. Journal for ImmunoTherapy of Cancer. 2021. [Link]

  • Discovery of 1,2,4-benzotriazine derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. 2024. [Link]

  • Reactivity of (3‐(4‐fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone toward some nucleophiles. ResearchGate. 2024. [Link]

  • HPK1 Inhibition Enhances T Cell Activation and Relieves the Immunosuppressive Phenotype of Inhibitory Signals Found in the Tumor. Arcus Biosciences. N.D. [Link]

  • Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein. The Journal of Biological Chemistry. 2011. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. 2022. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Taibah University Medical Sciences. 2020. [Link]

  • The SLP-76 SH2 domain is required for T cell development and activation. The Journal of Experimental Medicine. 2009. [Link]

Sources

Navigating the Landscape of Cancer Immunotherapy: A Comparative Guide to Small-Molecule PD-L1 Inhibitors in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: The initial focus of this guide was to be the specific compound (2-Fluorophenyl)(pyridin-4-yl)methanone in combination with anti-PD-1 therapy. However, a comprehensive review of the current scientific literature and patent databases revealed no available data on the application of this particular molecule in the context of cancer treatment or immunotherapy.

In the spirit of providing our audience of researchers, scientists, and drug development professionals with a valuable and data-driven resource, we have pivoted to a closely related and highly relevant topic: The Efficacy of Small-Molecule PD-L1 Inhibitors in Combination with Anti-PD-1 Therapy. This guide will delve into the burgeoning field of orally bioavailable small molecules designed to disrupt the PD-1/PD-L1 axis, comparing their potential with established antibody-based treatments and exploring the rationale and evidence for their use in combination with anti-PD-1 antibodies.

Introduction: The Rationale for Dual PD-1/PD-L1 Axis Blockade with Small Molecules

The advent of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), has revolutionized cancer treatment.[1][2] By blocking this interaction, these therapies unleash the body's own T cells to recognize and attack tumor cells.[3] Anti-PD-1 antibodies, such as pembrolizumab and nivolumab, have shown remarkable and durable responses in a variety of malignancies.[4]

However, not all patients respond to anti-PD-1 monotherapy, and some who initially respond may develop resistance. This has spurred the development of combination strategies aimed at enhancing the efficacy of checkpoint blockade.[5] One such strategy is the combination of an anti-PD-1 antibody with a small-molecule inhibitor of PD-L1.

Small-molecule PD-L1 inhibitors offer several potential advantages over their antibody counterparts, including oral bioavailability, shorter half-life which may lead to better management of immune-related adverse events, and potentially better tumor penetration.[6] The combination of a systemic anti-PD-1 antibody with an orally administered small-molecule PD-L1 inhibitor could offer a multi-pronged approach to disrupting the PD-1/PD-L1 signaling axis, potentially leading to a more profound and durable anti-tumor immune response.

This guide will provide a comparative overview of this combination strategy, presenting the preclinical and clinical rationale, supporting experimental data, and a discussion of alternative combination therapies.

The Current Landscape: A Comparative Analysis

While the combination of a small-molecule PD-L1 inhibitor with an anti-PD-1 antibody is still an emerging therapeutic strategy, we can draw comparisons with other established and investigational combination approaches for anti-PD-1 therapy.

Combination StrategyRationaleExamples of AgentsKey Efficacy Data (Illustrative)
Anti-PD-1 + Small-Molecule PD-L1 Inhibitor Dual blockade of the PD-1/PD-L1 axis, potential for improved tumor penetration and manageable toxicity profile.Pembrolizumab + CA-170 (Oral PD-L1/VISTA inhibitor)Preclinical data suggests synergistic anti-tumor activity. Clinical trials are ongoing to establish efficacy.[7]
Anti-PD-1 + Anti-CTLA-4 Targeting two distinct immune checkpoint pathways to enhance T-cell activation and effector function.Nivolumab + IpilimumabImproved response rates and overall survival in several cancers, including melanoma and renal cell carcinoma, compared to monotherapy.[1]
Anti-PD-1 + Chemotherapy Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing T-cell priming.Pembrolizumab + Pemetrexed/Carboplatin (NSCLC)Significant improvements in overall survival and progression-free survival in first-line treatment of non-small cell lung cancer.
Anti-PD-1 + Targeted Therapy (e.g., BRAF/MEK inhibitors) Targeted therapies can alter the tumor microenvironment to be more favorable for an anti-tumor immune response.Pembrolizumab + Dabrafenib/Trametinib (Melanoma)High response rates in BRAF-mutant melanoma.[8]
Anti-PD-1 + Anti-Angiogenic Therapy VEGF inhibition can normalize tumor vasculature, improve T-cell infiltration, and reduce immunosuppressive cells.Atezolizumab (anti-PD-L1) + BevacizumabApproved for first-line treatment of hepatocellular carcinoma and non-small cell lung cancer.

Mechanism of Action: Synergistic Blockade of the PD-1/PD-L1 Pathway

The combination of an anti-PD-1 antibody and a small-molecule PD-L1 inhibitor is designed to create a more comprehensive blockade of the PD-1/PD-L1 signaling axis.

PD-1_PD-L1_Pathway_Blockade cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell T_Cell Activated T-Cell PD1 PD-1 Receptor TCR TCR TCR->T_Cell Activation Signal Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal (Immune Evasion) MHC MHC MHC->TCR Antigen Presentation Anti_PD1_Ab Anti-PD-1 Antibody Anti_PD1_Ab->PD1 Blocks Interaction Small_Molecule_PDL1_Inhibitor Small-Molecule PD-L1 Inhibitor Small_Molecule_PDL1_Inhibitor->PDL1 Blocks Interaction

Figure 1: Dual blockade of the PD-1/PD-L1 pathway.

An anti-PD-1 antibody binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1. A small-molecule inhibitor, on the other hand, can bind to PD-L1 on tumor cells, also blocking the interaction. This dual approach may lead to a more robust restoration of T-cell function and anti-tumor immunity.

Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of a combination therapy involving a small-molecule PD-L1 inhibitor and an anti-PD-1 antibody requires a series of well-designed in vitro and in vivo experiments.

In Vitro Co-culture Assays

Objective: To assess the ability of the combination therapy to enhance T-cell-mediated killing of tumor cells.

Methodology:

  • Cell Lines: Utilize human tumor cell lines with varying levels of PD-L1 expression and peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture Setup: Co-culture the tumor cells with activated PBMCs at a specific effector-to-target ratio.

  • Treatment Groups:

    • Vehicle control

    • Anti-PD-1 antibody alone

    • Small-molecule PD-L1 inhibitor alone

    • Combination of anti-PD-1 antibody and small-molecule PD-L1 inhibitor

  • Readouts:

    • Cytotoxicity: Measure tumor cell lysis using methods like lactate dehydrogenase (LDH) release assay or real-time impedance-based assays.

    • T-cell Activation: Quantify the expression of activation markers (e.g., CD69, CD25) on CD8+ T-cells via flow cytometry.

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or multiplex assays.

In_Vitro_Co-culture_Workflow cluster_Preparation Preparation cluster_CoCulture Co-Culture cluster_Analysis Analysis Tumor_Cells Tumor Cells (PD-L1+) CoCulture Co-culture Tumor Cells and Activated PBMCs Tumor_Cells->CoCulture PBMCs Healthy Donor PBMCs Activation T-Cell Activation (e.g., anti-CD3/CD28) PBMCs->Activation Activation->CoCulture Treatment Add Treatment Groups: - Vehicle - Anti-PD-1 Ab - Small-Molecule PD-L1i - Combination CoCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., LDH) Treatment->Cytotoxicity Flow_Cytometry Flow Cytometry (T-Cell Activation) Treatment->Flow_Cytometry ELISA ELISA/Multiplex (Cytokine Production) Treatment->ELISA

Figure 2: Workflow for in vitro co-culture assays.

In Vivo Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy and systemic immune response of the combination therapy in an immunocompetent animal model.

Methodology:

  • Animal Model: Use syngeneic mouse models (e.g., MC38 colorectal cancer or B16 melanoma in C57BL/6 mice) that are known to respond to checkpoint blockade.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups:

    • Vehicle control

    • Anti-PD-1 antibody (administered intraperitoneally)

    • Small-molecule PD-L1 inhibitor (administered orally)

    • Combination of anti-PD-1 antibody and small-molecule PD-L1 inhibitor

  • Readouts:

    • Tumor Growth: Measure tumor volume regularly with calipers.

    • Survival: Monitor overall survival of the mice.

    • Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

    • Pharmacodynamics: Analyze tumor tissue for target engagement and downstream signaling effects.

In_Vivo_Syngeneic_Model_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Mice Immunocompetent Mice (e.g., C57BL/6) Implantation Subcutaneous Tumor Cell Implantation Mice->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Therapies (i.p. and oral) Randomization->Treatment_Admin Tumor_Volume Tumor Volume Measurement Treatment_Admin->Tumor_Volume Survival Overall Survival Analysis Treatment_Admin->Survival Immunophenotyping Flow Cytometry of Tumor and Spleen Treatment_Admin->Immunophenotyping Pharmacodynamics Pharmacodynamic Analysis of Tumor Tissue Treatment_Admin->Pharmacodynamics

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.